Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYRYGVZASDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, structural characteristics, a scientifically grounded synthesis protocol, and its strategic importance in the development of novel therapeutics.
Core Compound Identification and Properties
The precise identification of a chemical entity is paramount for reproducibility and scientific integrity. The subject of this guide is unequivocally defined by the following identifiers:
-
IUPAC Name: tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
-
CAS Number: 1197294-66-8
-
Molecular Formula: C₁₂H₁₈BrN₃O₂S
This structure incorporates three key pharmacophoric elements: a bromine-substituted thiazole ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The strategic placement of the bromine atom on the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the piperazine moiety is a well-established scaffold in numerous approved drugs, known for improving pharmacokinetic properties. The Boc group provides a stable yet readily cleavable protection for the piperazine nitrogen, enabling sequential and controlled synthetic transformations.
Physicochemical Properties
A summary of the known and calculated physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not widely reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Weight | 348.26 g/mol | AK Scientific, Inc.[1] |
| Monoisotopic Mass | 347.0303 Da | PubChemLite[2] |
| Appearance | Not available | - |
| Melting Point | Not available | AK Scientific, Inc.[1] |
| Boiling Point | Not available | AK Scientific, Inc.[1] |
| Solubility | Not available | AK Scientific, Inc.[1] |
| XlogP (Predicted) | 3.1 | PubChemLite[2] |
Synthesis Pathway: A Rationale-Driven Approach
The proposed synthesis leverages the reactivity of a di-halogenated thiazole precursor. The carbon atom at the 2-position of the thiazole ring is electron-deficient and thus highly susceptible to nucleophilic attack, a reactivity profile that is well-documented.
Proposed Retrosynthetic Analysis
The logical disconnection for this molecule involves breaking the C-N bond between the thiazole ring and the piperazine nitrogen. This leads to two commercially available or readily synthesized starting materials: a di-halogenated thiazole and Boc-piperazine.
Caption: Proposed synthesis workflow diagram.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on halogenated thiazoles. Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromothiazole.
-
Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent. To this solution, add tert-butyl piperazine-1-carboxylate followed by the non-nucleophilic base.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. The optimal temperature can range from 80 °C to 150 °C, depending on the solvent and the progress of the reaction.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. While specific spectral data from a peer-reviewed publication for this exact compound is not available, the expected signals can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl group protons (~1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the range of 3.0-4.0 ppm), and a singlet for the proton on the thiazole ring.
-
¹³C NMR: Characteristic signals would be observed for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the carbons of the bromothiazole ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the combination of its structural features.
The piperazine-thiazole core is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial and anticancer properties.
The true value of this molecule lies in its capacity for diversification:
-
Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine on the piperazine ring. This amine can then be functionalized with a wide array of substituents to explore structure-activity relationships (SAR).
-
Cross-Coupling Reactions: The bromine atom at the C4 position of the thiazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, further expanding the chemical space accessible from this intermediate.
This dual functionality makes this compound a powerful platform for generating libraries of complex molecules for high-throughput screening in drug discovery programs.
Conclusion
tert-Butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is a strategically important heterocyclic compound. While detailed experimental data in the public domain is limited, its synthesis is readily achievable through established chemical principles, primarily nucleophilic aromatic substitution. Its true power as a research tool is realized in its role as a versatile intermediate, providing a robust scaffold for the synthesis of diverse and complex molecules targeting a range of biological pathways. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable building block in their drug discovery and development endeavors.
References
-
PubChemLite. 1197294-66-8 (C12H18BrN3O2S). [Link]
Sources
An In-Depth Technical Guide to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
CAS Number: 1197294-66-8 | Molecular Formula: C₁₂H₁₈BrN₃O₂S | Molecular Weight: 348.26 g/mol
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. It provides an in-depth analysis of its synthesis, chemical properties, reactivity, and strategic applications as a versatile building block in modern medicinal chemistry.
Strategic Overview and Significance
This compound is a bifunctional heterocyclic building block of significant interest in drug discovery. Its structure synergistically combines three key pharmacophoric elements:
-
A Boc-Protected Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and oral bioavailability. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for late-stage diversification of the piperazine N-H group.
-
A 2-Substituted Thiazole Core: The 2-aminothiazole unit is a common feature in numerous biologically active molecules, including kinase inhibitors and antibiotics. This core structure often engages in critical hydrogen bonding interactions with biological targets.
-
A Regiospecific Bromine Handle: The bromine atom at the C-4 position of the thiazole ring is not merely a substituent but a versatile synthetic handle. Its presence opens a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the exploration of diverse chemical space.
The convergence of these features in a single molecule makes it a high-value intermediate for constructing complex molecular architectures targeting a range of therapeutic areas.[1][2]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the compound is provided below.
| Property | Value | Reference |
| CAS Number | 1197294-66-8 | [3] |
| Molecular Formula | C₁₂H₁₈BrN₃O₂S | [3] |
| Molecular Weight | 348.26 g/mol | [3] |
| Synonyms | tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | [3] |
| Physical State | Not available (typically a solid) | [3] |
| Solubility | Not available (expected to be soluble in organic solvents like DCM, THF, EtOAc) | [3] |
| Stability | Stable under recommended storage conditions | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Hydrogen bromide, Sulfur oxides | [3] |
Safety Profile: While comprehensive toxicological data is not available, vendor safety data sheets (SDS) provide the following GHS hazard information. Standard laboratory precautions should always be observed.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[3][4]
-
Precautionary Statements: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[3][4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
Synthesis and Mechanistic Considerations
The most logical and field-proven approach to synthesizing this compound is via a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Core Principle: The thiazole ring is an electron-deficient heterocycle. Halogen atoms attached to it, particularly at the C-2 and C-4 positions, are activated towards displacement by nucleophiles. The substitution typically occurs preferentially at the C-2 position due to its higher electrophilicity, which is further stabilized by the adjacent sulfur and nitrogen atoms.
A plausible synthetic workflow is detailed below.
Sources
An In-Depth Technical Guide to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule, tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, represents a compelling exemplar of this approach, merging the therapeutic potential of the piperazine moiety with the versatile reactivity of a substituted thiazole ring. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven synthesis protocol, and an exploration of its significance as a molecular fragment in the development of targeted therapeutics, particularly as a kinase hinge-binding fragment. Every procedural step and mechanistic claim is substantiated by verifiable references to ensure scientific integrity and empower researchers in their drug discovery endeavors.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1197294-66-8) is a synthetic organic compound featuring a piperazine ring N-substituted with a 4-bromothiazol-2-yl group and protected with a tert-butoxycarbonyl (Boc) group.
Structural Elucidation
The molecular structure consists of three key components:
-
Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine moiety is a common scaffold in a multitude of approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a linker to various pharmacophores.
-
4-Bromothiazole Moiety: A five-membered aromatic ring containing sulfur and nitrogen atoms, with a bromine atom at the 4-position. The thiazole ring is a bioisostere of other aromatic systems and is known for its diverse biological activities. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.
-
Tert-butoxycarbonyl (Boc) Protecting Group: This bulky carbamate protects one of the piperazine nitrogens, preventing its participation in nucleophilic reactions and allowing for selective functionalization of the other nitrogen. The Boc group can be readily removed under acidic conditions.
The connectivity of these fragments results in a molecule with significant potential for chemical elaboration in drug discovery programs.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1197294-66-8 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₈BrN₃O₂S | Ambeed |
| Molecular Weight | 364.26 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
| Purity | ≥95% | AK Scientific Inc.[1] |
| Storage | Long-term in a cool, dry place | AK Scientific Inc.[1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) is crucial for definitive structural confirmation and is typically detailed in the synthesis exemplification within patent literature.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol is based on established methodologies for the reaction of N-Boc-piperazine with activated halothiazoles, as detailed in patent literature WO2011130515 A1.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: tert-butyl piperazine-1-carboxylate and a suitably activated 4-bromothiazole derivative, such as 2-chloro-4-bromothiazole or 2,4-dibromothiazole. The piperazine nitrogen acts as the nucleophile, displacing a halide at the electron-deficient C2 position of the thiazole ring.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol is adapted from the general procedures for similar compounds described in patent WO2011130515 A1.
Reaction Scheme:
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq.)
-
2,4-Dibromothiazole (1.0-1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 eq.), 2,4-dibromothiazole (1.1 eq.), and a suitable base such as DIPEA (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0-50%) as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
Choice of Base: DIPEA or K₂CO₃ is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base, preventing side reactions, while K₂CO₃ is a cost-effective inorganic base.
-
Choice of Solvent: Anhydrous polar aprotic solvents like DMF or MeCN are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials, the di-substituted byproduct (if 2,4-dibromothiazole is used), and other impurities.
Application in Drug Discovery: A Kinase Hinge-Binding Fragment
The structural motif of this compound is of significant interest in the field of kinase inhibitor discovery.
The Role of Kinase Hinge-Binding
Protein kinases are a crucial family of enzymes that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of most kinases contains a conserved "hinge region" that forms key hydrogen bonds with the adenine moiety of ATP.[2] Many successful kinase inhibitors are designed to mimic these interactions, effectively blocking the binding of ATP and inhibiting kinase activity.
Molecular fragments that can form these critical hydrogen bonds with the kinase hinge are invaluable starting points for fragment-based drug discovery (FBDD).[3] These "hinge-binding fragments" serve as anchors that can be elaborated and optimized to achieve high potency and selectivity for a target kinase.[3][4]
Significance of the Thiazole-Piperazine Scaffold
The 2-aminothiazole scaffold, a core component of the title compound, is a well-established kinase hinge-binder.[5] This has been exemplified by the FDA-approved pan-Src kinase inhibitor, Dasatinib, which features a 2-aminothiazole core.[5] The nitrogen atoms of the thiazole ring and the exocyclic amine can form the requisite hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
The piperazine moiety in this compound serves as a versatile linker, providing a vector for synthetic elaboration into the solvent-exposed region of the ATP-binding site. This allows for the introduction of various substituents to enhance potency and modulate selectivity against different kinases. The Boc-protecting group allows for the controlled, late-stage diversification of this scaffold.
Sources
- 1. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate | C13H19BrN2O3S | CID 86696185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate: A Technical Guide for Researchers
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (CAS No. 1197294-66-8). This heterobifunctional building block, incorporating a reactive bromothiazole moiety and a Boc-protected piperazine, is a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. This document provides a comprehensive overview of its commercial availability, quality assessment, handling, and potential applications, grounded in established medicinal chemistry principles.
Introduction to a Versatile Synthetic Intermediate
This compound is a strategically designed chemical scaffold. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine ring allows for controlled, sequential reactions, a critical feature in multi-step synthesis. The 2-piperazinylthiazole core is a common motif in bioactive compounds, and the bromine atom at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
The piperazine ring is a prevalent feature in many approved drugs, contributing to improved pharmacokinetic properties like solubility and oral bioavailability.[1][2] Similarly, the thiazole ring is a key component in a wide array of medicinally important compounds, known for a broad spectrum of biological activities.[3][4] The combination of these two moieties in a single, ready-to-use building block makes this compound a valuable tool for medicinal chemists.
Commercial Availability and Supplier Landscape
A number of chemical suppliers offer this compound, typically with purities of 95% or higher. When selecting a supplier, researchers should consider not only the price but also the availability of comprehensive analytical data, lead times, and the supplier's quality management certifications.
| Supplier | Purity Specification | Availability/Lead Time | Additional Information |
| AK Scientific, Inc. | ≥ 95% | Typically ships within 1 week | Provides a Safety Data Sheet (SDS) upon request.[5] |
| BLDpharm | ≥ 97% | Inquire for availability | Offers various pack sizes. |
| Ambeed | ≥ 97% | Inquire for availability | - |
| Sigma-Aldrich | - | Available through their AldrichCPR line | Product is sold "as-is" without collected analytical data; buyer assumes responsibility for confirming identity and purity. |
| Alichem | Inquire | Inquire | - |
| American Custom Chemicals Corporation | Inquire | Inquire | - |
| Howei Pharm | ≥ 97% | Inquire | - |
Note: This table is not exhaustive and is intended for informational purposes. Researchers should always contact suppliers directly for the most current information.
Quality Assessment and Self-Validating Protocols
Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. While some suppliers, like Sigma-Aldrich's AldrichCPR line, provide the compound without analytical data, it is imperative for the end-user to perform their own quality control. A comprehensive quality assessment workflow for a chemical building block like this should include identity confirmation, purity determination, and assessment of residual solvents.
A typical Certificate of Analysis (CoA) for a compound of this nature will include results from several analytical techniques.[6][7][8]
Recommended Quality Control Workflow
Caption: Recommended quality control workflow for incoming this compound.
Step-by-Step Analytical Protocols
1. Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts, coupling constants, and integration of the proton signals, as well as the chemical shifts of the carbon signals, with the expected structure.
-
-
Expected ¹H NMR Features (Predicted): Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the piperazine ring protons (multiplets, ~3.0-4.0 ppm), and a singlet for the thiazole proton.
-
Causality: NMR provides detailed information about the chemical environment of each atom, making it the gold standard for structural elucidation.
2. Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and identify any impurities.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Develop a suitable HPLC method, typically using a C18 reversed-phase column.
-
The mobile phase could consist of a gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the relative peak areas.
-
-
Trustworthiness: HPLC is a highly sensitive and quantitative technique for separating and quantifying components in a mixture, providing a reliable measure of purity.
3. Mass Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Procedure:
-
Utilize an LC-MS system, often with the same or a similar chromatographic method as for HPLC purity analysis.
-
Analyze the mass spectrum of the main eluting peak.
-
Look for the molecular ion peak corresponding to the expected mass of the compound (C₁₂H₁₈BrN₃O₂S, MW: 348.26 g/mol ). Common adducts to look for in positive ion mode would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
-
Self-Validation: The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identity of the main component.
Safe Handling and Storage
Based on the Safety Data Sheet provided by AK Scientific, Inc., this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.[9]
-
Synthetic Utility and Field-Proven Insights
The synthetic value of this compound lies in its bifunctional nature, enabling it to serve as a versatile building block in the synthesis of more complex molecules. The 4-bromo-2-(piperazin-1-yl)thiazole core is a key pharmacophore in various areas of drug discovery.
Caption: Synthetic pathways and potential applications of the title compound.
Causality in Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its use is a deliberate choice to mask the reactivity of the piperazine nitrogen. This allows chemists to first perform reactions on the bromothiazole moiety, such as Suzuki or Sonogashira cross-coupling, without interference from the piperazine nitrogen. The Boc group can then be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine for subsequent reactions, such as amide bond formation or reductive amination.
-
Bromothiazole Moiety: The bromine atom on the thiazole ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in library synthesis for structure-activity relationship (SAR) studies. For instance, a variety of aryl or heteroaryl groups can be introduced at this position via palladium-catalyzed cross-coupling reactions to explore their impact on biological activity. While specific examples for this exact molecule are not prevalent in the literature, the derivatization of similar 2-amino-4-bromothiazoles is a well-established synthetic strategy.[10][11][12][13]
Potential Therapeutic Applications:
While direct therapeutic applications of this specific intermediate are not documented, the structural motifs it contains are present in compounds with a wide range of biological activities:
-
Anticancer Agents: The piperazine and thiazole moieties are frequently found in kinase inhibitors and other anticancer drugs.[3]
-
Central Nervous System (CNS) Agents: The piperazine scaffold is a well-known "privileged structure" in CNS drug discovery, often imparting affinity for various receptors.[4]
-
Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1]
The combination of these structural features in this compound makes it a highly promising starting material for the discovery of novel therapeutics in these and other disease areas.
Conclusion
This compound is a readily available and synthetically versatile building block for drug discovery and development. Its strategic design allows for controlled, sequential chemical modifications, making it an asset for the synthesis of compound libraries and complex target molecules. A thorough quality assessment of the starting material is crucial for the reproducibility of experimental results. By understanding the chemical properties and synthetic potential of this intermediate, researchers can effectively leverage it in their pursuit of novel bioactive compounds.
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Available at: [Link] (Accessed: December 28, 2025).
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link] (Accessed: December 28, 2025).
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Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a detailed analysis of the predicted spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structural characterization of this and similar molecules. Methodologies for data acquisition are detailed, and interpretations are grounded in established principles of spectroscopic analysis, supported by authoritative references.
Introduction
This compound is a molecule that incorporates several key pharmacophores: a thiazole ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The piperazine moiety is a common scaffold in drug design, known for its ability to modulate pharmacokinetic properties.[2][3] The Boc group is a widely used protecting group in organic synthesis, crucial for the regioselective functionalization of the piperazine ring.
Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a predictive analysis of the key spectral features of this compound, offering a valuable reference for researchers working with this or structurally related compounds.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| t-Butyl (Boc) | ~1.47 | s | 9H |
| Piperazine (adjacent to N-Boc) | ~3.50 | t | 4H |
| Piperazine (adjacent to N-thiazole) | ~3.40 | t | 4H |
| Thiazole | ~6.80 | s | 1H |
Rationale for Predicted Chemical Shifts
-
t-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.47 ppm. This is a characteristic chemical shift for Boc-protected amines.[4]
-
Piperazine Protons: The piperazine ring protons are expected to appear as two distinct signals due to their different chemical environments. The protons on the carbons adjacent to the nitrogen atom bearing the electron-withdrawing Boc group are predicted to be deshielded and appear around 3.50 ppm. The protons on the carbons adjacent to the nitrogen connected to the thiazole ring are expected to be slightly more shielded, appearing around 3.40 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent CH₂ groups. In similar piperazine derivatives, the chemical shifts of these protons are observed in this region.[2]
-
Thiazole Proton: The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, predicted around 6.7 ppm. The exact position is influenced by the electronic effects of the bromine atom and the piperazine substituent.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| t-Butyl (CH₃) | ~28.4 |
| t-Butyl (quaternary C) | ~80.5 |
| Piperazine (adjacent to N-Boc) | ~43.0 |
| Piperazine (adjacent to N-thiazole) | ~47.0 |
| Thiazole (C-Br) | ~109.0 |
| Thiazole (C-H) | ~115.0 |
| Thiazole (C-N) | ~168.0 |
| Carbonyl (Boc) | ~154.5 |
Rationale for Predicted Chemical Shifts
-
t-Butyl Carbons: The methyl carbons of the Boc group are expected to resonate around 28.4 ppm, and the quaternary carbon at approximately 80.5 ppm.[6]
-
Piperazine Carbons: The carbon atoms of the piperazine ring will have distinct chemical shifts. The carbons adjacent to the Boc-protected nitrogen are predicted to be around 43 ppm, while the carbons adjacent to the nitrogen attached to the electron-rich thiazole ring are expected to be further downfield, around 47 ppm.[6]
-
Thiazole Carbons: The carbon atom bonded to the bromine (C-Br) is anticipated to have a chemical shift around 109 ppm. The carbon bearing the proton (C-H) is predicted to be around 115 ppm. The carbon atom attached to the piperazine nitrogen (C-N) will be significantly deshielded and is expected to appear around 168 ppm.[5]
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift around 154.5 ppm.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Parameters: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Table 3: Predicted Key Mass Spectrometry Peaks (ESI+)
| m/z | Predicted Fragment |
| 376/378 | [M+H]⁺ (Isotopic pattern due to Br) |
| 320/322 | [M - C₄H₈ + H]⁺ |
| 276/278 | [M - Boc + H]⁺ |
| 199 | [C₈H₁₂N₃S]⁺ |
Rationale for Predicted Fragmentation
The electrospray ionization (ESI) mass spectrum is expected to show the protonated molecular ion [M+H]⁺ as the base peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for all bromine-containing fragments.
Figure 2: Proposed mass spectrometry fragmentation pathway.
A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation would be the loss of the entire Boc group. Further fragmentation of the piperazinyl-thiazole core could also occur. The fragmentation of the thiazole ring itself often involves the loss of HCN or cleavage of the C-S bond.[7][8]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2975 | C-H stretch | t-Butyl |
| ~2850-2950 | C-H stretch | Piperazine |
| ~1695 | C=O stretch | Carbonyl (Boc) |
| ~1520 | C=N stretch | Thiazole |
| ~1450 | C=C stretch | Thiazole |
| ~1160 | C-N stretch | Piperazine |
| ~1090 | C-S-C stretch | Thiazole |
Rationale for Predicted Absorptions
-
C-H Stretching: The C-H stretching vibrations of the aliphatic t-butyl and piperazine groups are expected in the 2850-2975 cm⁻¹ region.
-
Carbonyl Stretching: A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[6]
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1450-1520 cm⁻¹ region.[5][9] The C-S-C stretching vibration is typically observed around 1090 cm⁻¹.[5]
-
C-N Stretching: The C-N stretching of the piperazine ring is expected to show an absorption band around 1160 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, spectral analysis of this compound. By synthesizing data from structurally related compounds, we have provided a detailed interpretation of the expected ¹H NMR, ¹³C NMR, MS, and IR spectra. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds for potential therapeutic applications. The predictive nature of this analysis underscores the importance of empirical data acquisition for the definitive structural confirmation of new chemical entities.
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Mastering Molecular Architecture: The Pivotal Role of Boc-Protected Piperazines in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous and privileged scaffold in modern pharmaceuticals, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] However, its symmetrical nature presents a significant synthetic challenge: the selective functionalization of its two nitrogen atoms. This guide elucidates the central role of N-tert-butoxycarbonyl (Boc) protection as the cornerstone strategy to overcome this hurdle. We will explore the synthesis of the key 1-Boc-piperazine intermediate, its application in complex synthetic workflows, the critical deprotection step, and advanced C-H functionalization strategies. This document serves as a technical resource for medicinal chemists, providing both the foundational principles and field-proven insights required to effectively leverage this indispensable building block in drug discovery.
The Piperazine Moiety: A Privileged Scaffold
The piperazine heterocycle is one of the most frequently utilized rings in biologically active compounds, ranking as the third most common nitrogen heterocycle in drug discovery.[1][2] Its prevalence is not coincidental; the 1,4-diamine structure offers a unique combination of benefits:
-
Physicochemical Properties: The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. This enhances interaction with biological targets and can significantly improve aqueous solubility and bioavailability—key attributes for any successful drug candidate.[2]
-
Pharmacokinetic Modulation: The basic nature of the piperazine nitrogens allows for the fine-tuning of a molecule's pKa, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structural Scaffolding: The piperazine ring provides a rigid, well-defined conformational scaffold, enabling chemists to project pharmacophoric groups into precise three-dimensional orientations for optimal target engagement.[1]
This moiety is a key component in numerous blockbuster drugs across a vast range of therapeutic areas, including oncology (Imatinib), antivirals (Indinavir), and psychiatry (Vortioxetine).[1][2]
The Synthetic Imperative: The Need for Mono-Protection
The synthetic utility of piperazine is directly tied to the challenge of its symmetry. Direct reaction of piperazine with an electrophile (e.g., an alkyl or aryl halide) typically results in a mixture of mono-substituted product, di-substituted product, and unreacted starting material, leading to low yields and complex purification challenges. To harness piperazine as a versatile linker or scaffold, chemists require a robust method for differentiating the two nitrogen atoms. This is achieved through the use of a protecting group.
The ideal protecting group strategy involves:
-
Protection: Selectively blocking one nitrogen atom, rendering it unreactive.
-
Functionalization: Performing a desired chemical transformation on the unprotected nitrogen.
-
Deprotection: Removing the protecting group under conditions that do not affect the rest of the molecule, revealing the second nitrogen for further reaction or as a required feature of the final compound.
The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this purpose in piperazine chemistry.
The Boc Group: The Medicinal Chemist's Tool of Choice
The Boc group is an acid-labile carbamate protecting group. Its widespread adoption is due to a combination of ideal characteristics:
-
Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate, (Boc)₂O.[3]
-
Robust Stability: The Boc group is stable to a wide array of reaction conditions, including most nucleophiles, bases, and reductive or oxidative reagents, allowing for broad synthetic flexibility.[3]
-
Orthogonality: Its stability to base allows for orthogonal protection schemes with base-labile groups like Fmoc.[3]
-
Clean and Efficient Cleavage: It is removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] The byproducts of this reaction are volatile (isobutylene and carbon dioxide), simplifying workup and purification.
Synthesis of 1-Boc-Piperazine: The Gateway Intermediate
The direct synthesis of 1-Boc-piperazine from piperazine and (Boc)₂O is a common laboratory method. However, controlling the reaction to prevent the formation of the 1,4-di-Boc-piperazine byproduct can be challenging, often resulting in lower yields and purification difficulties.[5][6]
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Traditional | Anhydrous Piperazine | (Boc)₂O | Simple, one step. | Low selectivity, formation of di-protected byproduct, requires extensive washing.[5][6] |
| Salt Formation | Piperazine | Acetic Acid, (Boc)₂O | Improved selectivity for mono-protection.[5] | Still uses costly anhydrous piperazine, may use hazardous solvents like toluene.[6] |
| Innovative Route | Diethanolamine | Thionyl Chloride, (Boc)₂O, Ammonia | High yield (>93%), high purity, cost-effective, environmentally friendlier, suitable for industrial scale-up.[6] | Multi-step process (chlorination, Boc protection, cyclization).[6] |
For large-scale and process chemistry applications, innovative routes starting from inexpensive materials like diethanolamine are often preferred due to higher yields, purity, and improved cost-efficiency.[6]
Core Synthetic Workflow: Sequential N-Functionalization
The primary utility of 1-Boc-piperazine is as a nucleophile that, after coupling, can be deprotected to reveal a new nucleophilic site. This workflow is the foundation for building a vast number of complex drug molecules.
Case Study: Synthesis of a Key Intermediate for Avapritinib
Avapritinib is a kinase inhibitor used to treat gastrointestinal stromal tumors.[1] Its synthesis showcases the power of 1-Boc-piperazine in a modern drug development campaign.
-
SNAr Reaction: 1-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate via a nucleophilic aromatic substitution (SNAr) reaction to form intermediate 57 . The Boc group ensures that the reaction occurs only at the free secondary amine.[1]
-
Further Modification: The ester in 57 is converted to a Weinreb amide and then a ketone (59 ).[1]
-
Deprotection: The Boc group is removed under acidic conditions to unmask the second piperazine nitrogen.[1]
-
Second SNAr Reaction: The newly freed amine is then reacted with a second heterocyclic halide (60 ) to complete the core structure of the drug.[1]
This sequence, involving protection, selective functionalization, deprotection, and subsequent functionalization, is a classic and powerful paradigm in medicinal chemistry.[1]
The Critical Deprotection Step
The reliable and selective cleavage of the Boc group is paramount. This is typically achieved under anhydrous acidic conditions to generate a carbocation that readily eliminates.
Standard Experimental Protocol: Boc Deprotection with HCl
This protocol describes a general, self-validating procedure for the removal of a Boc protecting group from a substituted piperazine.
Objective: To deprotect an N-Boc-N'-aryl piperazine to yield the corresponding N'-aryl piperazine hydrochloride salt.
Materials:
-
N-Boc-N'-aryl piperazine (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Diethyl ether ((Et)₂O) for precipitation
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Dissolution: Dissolve the N-Boc-N'-aryl piperazine substrate in a minimal amount of anhydrous MeOH or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution dropwise via syringe. Causality Note: The reaction is often exothermic; slow addition at 0 °C helps control the reaction temperature and prevents potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours). Self-Validation: This step ensures the reaction has gone to completion before proceeding to workup, preventing contamination of the final product.
-
Product Isolation: Once complete, add diethyl ether to the reaction mixture until a precipitate forms. Rationale: The hydrochloride salt of the product is typically insoluble in non-polar ethers, providing a simple and efficient method of isolation.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white or off-white solid under high vacuum to yield the pure N'-aryl piperazine hydrochloride salt. The product can often be used in the next step without further purification.
Advanced Strategies: C-H Functionalization
While N-functionalization is the most common application, recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring itself.[2] N-Boc-piperazines are crucial substrates in this advanced area. Methods like photoredox catalysis or direct C-H lithiation can generate α-amino radicals or anions, which can then be coupled with various electrophiles.[2][7][8] This allows for the synthesis of C-substituted piperazines, opening up new vectors for structural diversification and exploration of chemical space.[2][9] The Boc group is instrumental in these reactions, as it modulates the electronic properties of the adjacent nitrogen and directs the site of functionalization.[8]
Conclusion
N-Boc-piperazine is far more than a simple building block; it is a strategic enabler in the complex art of drug synthesis.[5][10] Its ability to temporarily mask one of piperazine's reactive centers provides medicinal chemists with the precise control needed to construct elaborate molecular architectures. From foundational coupling reactions to cutting-edge C-H functionalization, the Boc-protected piperazine scaffold underpins the synthesis of countless therapeutic agents.[1][2] A thorough understanding of its synthesis, reactivity, and deprotection protocols is a core competency for any scientist engaged in the pursuit of novel medicines.
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Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
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Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
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De Vleeschauwer, M., et al. (2017). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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A Technical Guide to Thiazole Derivatives in Modern Drug Discovery
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, potential for diverse substitutions, and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[4][5] This guide provides an in-depth exploration of thiazole derivatives, intended for researchers and professionals in drug discovery. We will dissect the fundamental chemistry of the thiazole core, survey key synthetic methodologies, and examine the vast therapeutic landscape shaped by these compounds. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this document aims to equip scientists with the foundational knowledge and practical insights required to innovate within this rich chemical space.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The thiazole nucleus is a fundamental building block in a multitude of biologically active compounds, from essential vitamins to blockbuster drugs.[2] Its significance stems from its aromatic nature and the distinct properties conferred by the sulfur and nitrogen heteroatoms, which allow for a wide range of chemical modifications and biological activities.[4][6]
Chemical Properties and Reactivity
Thiazole is a five-membered aromatic ring with the molecular formula C₃H₃NS.[7] The nitrogen atom at position 3 acts as a proton acceptor (pKa of 2.53), while the sulfur atom at position 1 influences the ring's electronic distribution.[7][8] This arrangement results in a π-electron-excessive system, but with distinct reactivity at different positions. Electrophilic substitution reactions preferentially occur at the electron-rich C5 position, while nucleophilic substitution is favored at the C2 position. The proton at C2 is the most acidic, allowing for deprotonation by strong bases to form an organolithium species, which can then react with various electrophiles.[8] This versatile reactivity is a key reason why the thiazole ring is such a powerful tool for medicinal chemists.[4]
}
Figure 1: The Thiazole Ring Scaffold
Presence in Approved Therapeutics
The thiazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic versatility.[7] Its presence spans a wide range of indications, from infectious diseases to oncology, underscoring its importance in drug design.
| Drug Name | Therapeutic Class | Mechanism of Action / Significance |
| Sulfathiazole | Antibiotic | An early sulfonamide antibiotic, demonstrating the scaffold's utility in antimicrobial agents. |
| Ritonavir | Antiretroviral | A protease inhibitor used to treat HIV/AIDS, showcasing the thiazole ring's role in complex drug architectures.[2][9] |
| Dasatinib | Anticancer | A potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[10][11] |
| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[10] |
| Pramipexole | Anti-Parkinson's | A dopamine receptor agonist used to treat Parkinson's disease.[12] |
| Abafungin | Antifungal | An antifungal agent that illustrates the scaffold's effectiveness against fungal pathogens.[2] |
| Tiazofurin | Antineoplastic | An anticancer agent that acts as an inhibitor of inosine monophosphate dehydrogenase.[2][10] |
| Table 1: A selection of FDA-approved drugs containing the thiazole moiety, highlighting the scaffold's therapeutic breadth. |
Synthetic Strategies for Thiazole Derivatives
The construction of the thiazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to a vast array of derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch synthesis is the most common and versatile method for preparing thiazoles.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide.[13][16] This method is high-yielding and proceeds through a multistep pathway involving an initial Sₙ2 reaction followed by intramolecular cyclization and dehydration.[13]
}
Figure 2: General workflow of the Hantzsch Thiazole Synthesis.
Other Key Synthetic Routes
While the Hantzsch synthesis is dominant, other methods provide alternative pathways to specific thiazole derivatives:
-
Cook-Heilborn Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[8]
-
From Thioamides and 2-chlorooxiranes: Substituted thiazole derivatives can be formed from the reaction of thioamides with 2-chlorooxiranes.[8]
-
One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency. One-pot syntheses, which avoid the isolation of intermediates, have been developed. For example, 2-aminothiazoles can be prepared directly from aromatic methyl ketones and thiourea using copper(II) bromide, which facilitates an in-situ α-bromination followed by cyclization.[17]
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol describes a representative Hantzsch synthesis, a cornerstone experiment for any laboratory working with thiazoles.[13]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
20 mL scintillation vial, stir bar, hot plate/stirrer
-
Buchner funnel, side-arm flask, filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with stirring.
-
Reaction Time: Continue heating and stirring for 30 minutes. The causality here is that the thermal energy is required to overcome the activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. The addition of a weak base neutralizes any residual hydrobromic acid (HBr) byproduct, ensuring the thiazole product, which is a free base, precipitates cleanly from the aqueous solution.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel. The thiazole product is poorly soluble in water, enabling its straightforward isolation by filtration.[13]
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a low-temperature oven.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point, IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.
Therapeutic Landscape: Biological Activities
Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them a focal point of drug discovery programs targeting a wide range of diseases.[10][18][19]
-
Anticancer Activity: This is one of the most extensively studied areas for thiazole derivatives.[18][20] They can act through various mechanisms, including the inhibition of critical enzymes like kinases (e.g., Dasatinib), disruption of microtubule assembly, and induction of apoptosis.[21][22] Certain derivatives show potent cytotoxic activity against various human cancer cell lines, with some compounds achieving IC₅₀ values in the nanomolar range.[18][21]
-
Antimicrobial Activity: The thiazole ring is a core component of penicillin antibiotics.[9] Synthetic derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][23] The rise of drug-resistant microbes has intensified research into novel thiazole-based antimicrobial agents.[6]
-
Anti-inflammatory Activity: Thiazole-containing compounds like Meloxicam and Fentiazac are established anti-inflammatory agents.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[5]
-
Antiviral and Antidiabetic Activities: Thiazole derivatives have also been investigated for their potential as antiviral (e.g., Ritonavir for HIV) and antidiabetic agents.[18]
Mechanism of Action & Structure-Activity Relationships (SAR)
Understanding how structural modifications to the thiazole scaffold impact biological activity is crucial for rational drug design. SAR studies help identify the key chemical features responsible for potency, selectivity, and pharmacokinetic properties.[11]
Case Study: Thiazole-based Kinase Inhibitors in Oncology
Dasatinib is a prime example of a successful thiazole-based drug. It functions as a multi-targeted kinase inhibitor, primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). The 2-aminothiazole core acts as a critical hinge-binding motif, anchoring the drug within the ATP-binding pocket of the kinase.
}
Figure 3: Mechanism of BCR-ABL kinase inhibition by a thiazole-based drug.
SAR Insights for Antimicrobial Thiazoles
Structure-activity relationship studies on antimicrobial thiazoles have revealed several key principles for optimizing activity.[24][25]
| Position on Thiazole Ring | Type of Substituent | Impact on Antimicrobial Activity | Rationale / Causality |
| C2 | Amino group, Substituted amines | Often crucial for activity. Can form key hydrogen bonds with target enzymes or receptors. | Provides a key interaction point. Modifications can tune potency and selectivity. |
| C4 | Aryl groups (e.g., phenyl, pyridyl) | Generally enhances activity. Electron-withdrawing or -donating groups on the aryl ring can modulate potency. | The aryl ring can engage in π-π stacking or hydrophobic interactions within the target's binding site. |
| C5 | Halogens (F, Cl), Small alkyl groups | Can increase lipophilicity and cell penetration.[20] | Modifies physicochemical properties like solubility and membrane permeability, affecting bioavailability at the target site. |
| Hybrid Molecules | Fusing thiazole with other heterocycles (e.g., pyrazoline, triazole) | Can lead to synergistic effects and novel mechanisms of action.[25] | Combines the pharmacophores of two different active scaffolds to potentially hit multiple targets or enhance binding affinity. |
| Table 2: General Structure-Activity Relationship (SAR) summary for thiazole derivatives with antimicrobial activity. |
In Vitro Biological Evaluation Workflow
Once synthesized, novel thiazole derivatives must be systematically evaluated for biological activity. This typically involves a tiered screening approach starting with in vitro assays.
}
Figure 4: A typical workflow for the initial in vitro screening of new thiazole derivatives.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiazole derivative against a human cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The extended incubation allows the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| Thiazole Derivative 11c[23] | HepG-2 (Liver) | ~4.0 |
| Thiazole Derivative 11c[23] | MCF-7 (Breast) | ~3.0 |
| Thiazole Derivative 6g[23] | HepG-2 (Liver) | ~7.0 |
| Cisplatin (Reference) | A549 (Lung) | Varies |
| Table 3: Example of reported IC₅₀ values for novel thiazole derivatives against various cancer cell lines, demonstrating potent cytotoxic activity.[23] |
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents.[5][18] Its synthetic tractability and diverse biological activities ensure its relevance in modern drug discovery.[4][10] Future efforts will likely focus on the development of highly selective and potent derivatives through structure-based design and the exploration of novel biological targets. The synthesis of thiazole-based hybrid molecules, which combine the thiazole core with other pharmacologically active moieties, represents a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects.[25][26] As our understanding of disease biology deepens, the versatile thiazole ring is poised to remain an indispensable tool in the arsenal of medicinal chemists for years to come.
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Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., & Alam, M. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4233. [Link]
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Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]
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Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018). Molecules. [Link]
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Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
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Fadda, A. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
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Thiazole derivatives with antimicrobial activity. (2024). ResearchGate. [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
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Common methods for the synthesis of 2-aminothiazole. (2021). ResearchGate. [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry. [Link]
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Various synthetic routes to the 2-aminothiazole core preparation. (2021). ResearchGate. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]
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Hantzsch Thiazole Synthesis. (2010). Scribd. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Thiazole and thiazole containing drugs. (2017). Slideshare. [Link]
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Methodological & Application
Synthesis Protocol for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
An Application Note for Medicinal Chemists and Synthesis Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. The unique arrangement of the bromothiazole and Boc-protected piperazine moieties provides a versatile scaffold for creating complex molecules, particularly kinase inhibitors and other targeted therapeutic agents.[1][2] The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the Boc-piperazine unit offers a site for linker attachment or modulation of physicochemical properties. This document provides a comprehensive, field-tested protocol for the reliable synthesis of this intermediate via a nucleophilic aromatic substitution pathway. The methodology is designed for reproducibility, scalability, and high purity, addressing the stringent demands of pharmaceutical research and development.
Synthetic Principle and Reaction Scheme
The synthesis of the title compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the attack of a nucleophile—in this case, the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine)—on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.
Causality of Component Selection:
-
Substrate: 2,4-Dibromothiazole is the selected electrophile. The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. This electronic property makes the C2-bromo substituent an excellent leaving group, favoring regioselective substitution at this position over the C4-bromo substituent.
-
Nucleophile: Boc-piperazine is a versatile and widely used building block in pharmaceutical synthesis.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group deactivates one of the piperazine nitrogens, preventing undesired side reactions (e.g., double substitution) and ensuring mono-alkylation.[4]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is employed to scavenge the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the Boc-piperazine's nucleophilic nitrogen, which would otherwise halt the reaction.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex intermediate, thereby accelerating the SNAr reaction rate.
The overall transformation is depicted below:
Figure 1: Reaction scheme for the synthesis of the title compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2,4-Dibromothiazole | 4175-76-2 | 242.96 g/mol | ≥97% | Sigma-Aldrich |
| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | 186.25 g/mol | ≥98% | Combi-Blocks |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Hexanes | 110-54-3 | - | ACS Grade | VWR |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 g/mol | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | EMD Millipore |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | Sorbent Tech. |
Equipment
-
Three-neck round-bottom flask (250 mL) with stoppers
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer hotplate and stir bar
-
Digital thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Reaction Setup
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
To the flask, add 2,4-Dibromothiazole (2.43 g, 10.0 mmol, 1.0 equiv.) and tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol, 1.1 equiv.) .
-
Using a syringe, add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Add Diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol, 1.5 equiv.) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and a nitrogen/argon inlet.
Reaction Execution
-
Heat the reaction mixture to 90 °C using a temperature-controlled heating mantle or oil bath.
-
Maintain the temperature and continue stirring for 12-16 hours .
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete upon the consumption of the limiting reagent (2,4-Dibromothiazole).
-
Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel containing deionized water (150 mL) .
-
Extract the aqueous layer with Ethyl Acetate (3 x 75 mL) .
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) . This is a critical step to thoroughly remove the high-boiling DMF solvent.
-
Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄) , then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of 10% to 40% Ethyl Acetate in Hexanes .
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.
Data Summary & Characterization
Quantitative Data
| Parameter | Value | Notes |
| Reactants | ||
| 2,4-Dibromothiazole | 2.43 g (10.0 mmol) | 1.0 equiv. |
| Boc-piperazine | 2.05 g (11.0 mmol) | 1.1 equiv. (Slight excess to ensure full conversion) |
| DIPEA | 2.6 mL (15.0 mmol) | 1.5 equiv. |
| Process Conditions | ||
| Solvent (DMF) | 50 mL | |
| Reaction Temperature | 90 °C | |
| Reaction Time | 12-16 h | Monitor by TLC |
| Expected Results | ||
| Theoretical Yield | 3.49 g | |
| Typical Isolated Yield | 75-85% | Post-chromatography |
| Appearance | White to off-white solid |
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃, δ): 6.85 (s, 1H, Thiazole-H5), 3.55 (t, J = 5.0 Hz, 4H, Piperazine-H), 3.48 (t, J = 5.0 Hz, 4H, Piperazine-H), 1.48 (s, 9H, Boc-CH₃).
-
¹³C NMR (101 MHz, CDCl₃, δ): 169.5, 154.8, 110.5, 107.2, 80.2, 48.5 (2C), 44.0 (2C, broad), 28.5 (3C).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈BrN₃O₂S [M+H]⁺: 348.04, found: 348.1.
Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final analysis.
Figure 2: Step-by-step experimental workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood.
-
Reagent Hazards:
-
2,4-Dibromothiazole: Irritant. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a suspected reproductive toxin. Handle with extreme care.
-
Diisopropylethylamine (DIPEA): Corrosive and flammable. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Benchchem. (n.d.). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.
- ChemicalBook. (2025). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.
- Pharmaffiliates. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Hopax. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
- Hayhow, T., et al. (2020). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate.
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Al-Ostoot, F. H., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
- Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.
- Usol'tseva, S. V., et al. (n.d.). Bromination of 2-Thiazolylhydrazones. ResearchGate.
- Sharma, S., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis.
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detailed mechanism of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate synthesis
An Application Note for the Synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Abstract and Significance
This compound is a pivotal intermediate in contemporary drug discovery, serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active agents, particularly kinase inhibitors. The strategic placement of the bromine atom on the electron-rich thiazole ring provides a handle for further functionalization via cross-coupling reactions, while the Boc-protected piperazine moiety allows for controlled elaboration. This document provides a detailed, mechanistically-grounded protocol for the synthesis of this key building block. It is intended for researchers in medicinal chemistry and process development, offering not just a procedure, but a comprehensive understanding of the reaction's causality, ensuring robust and reproducible outcomes.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthesis is achieved through a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-dibromothiazole and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The success of this transformation hinges on the electronic properties of the thiazole ring.
The thiazole ring is an electron-deficient aromatic system, a characteristic that is amplified by the presence of two electronegative halogen substituents.[1][2] The π-electron density is lowest at the C2 position, making it the most electrophilic site and thus the primary target for nucleophilic attack.[2][3][4]
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The secondary amine of Boc-piperazine, acting as a potent nucleophile, attacks the electrophilic C2 carbon of 2,4-dibromothiazole. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.
-
Elimination & Aromatization: The complex then collapses, expelling the bromide ion from the C2 position. Bromide is an excellent leaving group, and its departure is thermodynamically favored as it restores the highly stable aromatic thiazole ring system.
A non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), is essential. It acts as a "proton sponge" to neutralize the hydrobromic acid (HBr) generated during the reaction.[5][6] This prevents the protonation of the Boc-piperazine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product.[7]
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale and includes integrated checkpoints for process validation.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Purpose |
| 2,4-Dibromothiazole | C₃HBr₂NS | 242.96 | 10.0 | 2.43 g | Electrophile |
| Tert-butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.27 | 12.0 (1.2 eq) | 2.24 g | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 20.0 (2.0 eq) | 3.48 mL | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | Extraction solvent |
| Saturated aq. NaHCO₃ | - | - | - | ~100 mL | Aqueous wash |
| Brine | - | - | - | ~50 mL | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed | Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dibromothiazole (2.43 g, 10.0 mmol) and tert-butyl piperazine-1-carboxylate (2.24 g, 12.0 mmol).
-
Solvation: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask. Stir the mixture at room temperature to achieve a clear, homogeneous solution.
-
Base Addition: Add N,N-Diisopropylethylamine (3.48 mL, 20.0 mmol) to the stirring solution via syringe.
-
Thermal Conditions: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent system of 3:1 Hexanes:Ethyl Acetate. The reaction is complete upon the consumption of the limiting reagent (2,4-dibromothiazole).
-
Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Pour the dark solution into a 500 mL separatory funnel containing 150 mL of ethyl acetate and 100 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Workup - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove residual DMF and acidic species, followed by brine (1 x 50 mL) to reduce the water content in the organic phase.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.
Purification Protocol
-
Chromatography: Purify the crude material via flash column chromatography on silica gel.
-
Elution: Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a white to off-white solid. Expected yield: 75-85%.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis.
Caption: Workflow for the SNAr synthesis of the target compound.
References
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
-
Title: Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][8]thiadiazole) 1 with morpholine. Source: ResearchGate URL: [Link]
-
Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: N,N-Diisopropylethylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (PMC) URL: [Link]
-
Title: N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: N-arylation of amines with fluorobenzonitriles in aqueous medium Source: Royal Society of Chemistry URL: [Link]
-
Title: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a key heterocyclic building block that offers a unique combination of structural features essential for contemporary drug discovery and medicinal chemistry. This molecule incorporates a piperazine moiety, a common pharmacophore known to enhance solubility and modulate pharmacokinetic properties, protected with a tert-butyloxycarbonyl (Boc) group for selective functionalization. The core of its utility lies in the 2,4-substituted thiazole ring, which presents a bromine atom at the 4-position—a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
The strategic placement of the bromine atom allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a vast chemical space. The 2-piperazinyl substituent, on the other hand, can interact with biological targets and can be further modified following deprotection of the Boc group. These attributes make this compound an invaluable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
This guide provides a comprehensive overview of the applications of this building block, complete with detailed protocols for its synthesis, functionalization through cross-coupling reactions, and subsequent deprotection.
Physicochemical Properties and Handling
While experimental data for this specific molecule is not widely published, its properties can be estimated based on its structural components.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₃H₁₉BrN₄O₂S | - |
| Molecular Weight | 379.28 g/mol | - |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Limited solubility in water. | Inferred from structural features |
| Stability | Stable under standard laboratory conditions. Avoid strong acids and bases. The Boc group is acid-labile. | General chemical knowledge |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Standard practice for chemical reagents |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 2,4-dibromothiazole and tert-butyl piperazine-1-carboxylate. The greater reactivity of the bromine atom at the 2-position of the thiazole ring towards nucleophilic attack facilitates the selective formation of the desired product.
Reaction Scheme:
Caption: Synthetic route to the title compound.
Detailed Protocol:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2,4-dibromothiazole (1.1 equivalents) and a base like potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the thiazole ring is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a powerful tool for generating compound libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromothiazole core and various boronic acids or esters.[1]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reaction: Heat the mixture to 90 °C and stir for 2-16 hours, monitoring the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 4-position of the thiazole ring.[2][3]
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), a strong base such as sodium tert-butoxide (1.4 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and a suitable ligand (e.g., XPhos, 0.08 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 4-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Deprotection of the Boc Group
The final step in many synthetic routes utilizing this building block is the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring. This is typically achieved under acidic conditions.[4][5]
Common Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Considerations |
| TFA Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, 0 °C to RT, 1-4 h | High efficiency, volatile byproducts | Harsh conditions, may cleave other acid-sensitive groups |
| HCl Deprotection | HCl in Dioxane or Methanol | 4M HCl in Dioxane, RT, 1-4 h | Forms a handleable hydrochloride salt | Less volatile than TFA |
Protocol for TFA Deprotection:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (5-10 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the deprotected piperazine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, combined with the established chemistry of the Boc-protected piperazine moiety, provides a robust platform for the rapid generation of diverse molecular scaffolds. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors.
References
-
Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. [Link]
-
ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note & Protocol Guide: High-Purity Isolation of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of diverse bioactive molecules. The structural motif of a substituted thiazole linked to a piperazine core is prevalent in compounds targeting a range of therapeutic areas. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and ultimately impact the biological activity and safety profile of the final drug candidate.
This comprehensive guide provides a detailed exploration of robust purification techniques for this compound. We will delve into the underlying chemical principles of each method, offer step-by-step protocols, and discuss strategies for troubleshooting common purification challenges.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A logical approach to purification begins with an understanding of the potential impurities. The most common synthetic route to this compound involves the nucleophilic substitution of a 2-halo-4-bromothiazole with tert-butyl piperazine-1-carboxylate (Boc-piperazine).
Based on this, the primary impurities are likely to be:
-
Unreacted Starting Materials:
-
Tert-butyl piperazine-1-carboxylate
-
2-amino-4-bromothiazole or a 2-halo-4-bromothiazole precursor
-
-
Byproducts from the Synthesis of 2-amino-4-bromothiazole:
-
Over-brominated or under-brominated thiazole species
-
-
Side-Products from the Main Reaction:
-
Bis-substituted piperazine derivatives (if piperazine is not mono-protected)
-
Products of side reactions involving residual reagents from previous synthetic steps.
-
The purification strategies outlined below are designed to effectively separate the target compound from these and other potential contaminants.
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of this compound, starting from the crude reaction mixture.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is the primary and most effective method for the initial purification of the crude product, offering excellent separation of the target compound from both more and less polar impurities.
Principle: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move more slowly down the column, allowing for their separation from compounds with a lower affinity. The Boc-protected piperazine moiety and the bromothiazole group contribute to the moderate polarity of the target molecule, making it well-suited for silica gel chromatography.
Step-by-Step Protocol:
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique generally results in better separation than direct liquid injection.
-
-
Column Packing:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the prepared slurry of the crude product onto the top of the packed silica gel bed.
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A gradient elution is often most effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable mobile phase and visualize the spots under UV light (254 nm). The target compound should appear as a distinct spot.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation: Typical Chromatographic Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the product, and finally more polar impurities. |
| Gradient Profile | 5% to 30% Ethyl Acetate in Hexane | This range typically provides good separation for Boc-protected amines. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Detection | TLC with UV (254 nm) | The aromatic thiazole ring allows for easy visualization. |
Protocol 2: Recrystallization
Recrystallization is an excellent secondary purification step to remove minor impurities that may have co-eluted during chromatography and to obtain a highly crystalline product.
Principle: This technique is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For thiazole derivatives, polar protic solvents like ethanol are often a good starting point for recrystallization.[1]
Step-by-Step Protocol:
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to identify a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but result in poor solubility upon cooling.
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good | Recommended |
| Isopropanol | Sparingly Soluble | Soluble | Good | Good Alternative |
| Ethyl Acetate | Soluble | Very Soluble | Poor Recovery | Not Ideal |
| Hexane | Insoluble | Sparingly Soluble | May "oil out" | Not Recommended Alone |
| Hexane/EtOAc (9:1) | Sparingly Soluble | Soluble | Fair | Possible for co-solvent system |
Quality Control and Purity Assessment
To ensure the effectiveness of the purification and the quality of the final product, it is essential to perform rigorous analytical testing.
Workflow for Quality Control
Caption: Quality control workflow for purified this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used. The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for identifying any remaining impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the target compound.
Conclusion
The successful purification of this compound is a critical step in its application as a building block for drug discovery. By employing a systematic approach that combines flash column chromatography for bulk impurity removal and recrystallization for final polishing, researchers can consistently obtain this intermediate in high purity. The protocols and principles outlined in this guide provide a solid foundation for developing and optimizing purification strategies for this and structurally related molecules.
References
Sources
Comprehensive Analytical Characterization of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate: A Guide for Pharmaceutical Development
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in pharmaceutical research and development. The structural complexity, featuring a Boc-protected piperazine and a brominated thiazole moiety, necessitates a rigorous and orthogonal analytical approach to unequivocally confirm its identity, purity, and stability. Detailed protocols and data interpretation guidelines are presented for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA). This guide is intended for researchers, analytical scientists, and drug development professionals to ensure the quality and integrity of this important chemical intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a vast array of marketed drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity[1]. The thiazole ring, another privileged structure, is present in numerous compounds with diverse pharmacological activities[2]. The presence of a bromine atom offers a site for further synthetic modification, such as cross-coupling reactions, making this molecule a versatile intermediate for building complex drug candidates.
Given its role as a critical starting material, ensuring the structural integrity and purity of this compound is paramount. An impurity or misidentification at an early stage can lead to significant delays and resource expenditure in the drug development pipeline. This document outlines a systematic workflow for the complete characterization of the title compound, integrating chromatographic, spectroscopic, and thermal methods to provide a holistic quality assessment.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity[3]. For a molecule like this compound, a reversed-phase method is ideal.
2.1. Causality Behind Method Selection
-
Reversed-Phase (RP) Chromatography: The compound possesses both nonpolar (tert-butyl group) and moderately polar (piperazine, thiazole) regions, making it well-suited for separation on a nonpolar stationary phase like C18.
-
Mobile Phase Modifier: An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. The piperazine moiety is basic and can interact inconsistently with residual silanols on the silica-based stationary phase, leading to peak tailing. The acid protonates the basic nitrogen, ensuring a consistent charge state and promoting sharp, symmetrical peaks[4].
-
UV Detection: The thiazole ring contains a conjugated π-electron system, which acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer[2][5].
2.2. Recommended HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL in Acetonitrile/Water (1:1) |
| Detection | UV at 254 nm |
2.3. Data Interpretation
A successful analysis will yield a single major peak corresponding to the title compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The retention time serves as a key identifier for the compound under the specified conditions.
2.4. Experimental Workflow Visualization
Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.
Thermal Properties and Stability Assessment
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the solid-state properties of pharmaceutical materials. They provide critical information on melting point, polymorphism, and thermal stability.[6][7][8]
5.1. Rationale for Thermal Analysis
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (an indicator of purity) and detect polymorphic transitions.[9][10]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles, and to quantify volatile content (e.g., residual solvent or water).[6][9]
5.2. Protocol for DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Conditions: Heat the sample from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Conditions: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
5.3. Expected Results
-
DSC Thermogram: A sharp, single endothermic peak should be observed, corresponding to the melting point of the crystalline solid. A broad peak or multiple peaks could indicate the presence of impurities or polymorphism.
-
TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) up to a certain temperature, indicating the onset of thermal decomposition. A significant mass loss step would correspond to the fragmentation of the molecule (e.g., loss of the Boc group).
Summary of Key Analytical Data
This table consolidates the expected results from the orthogonal analytical techniques, providing a comprehensive quality control profile for this compound.
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98.0% (by area %) |
| Retention Time | Characteristic for the specified method | |
| ¹H NMR | tert-Butyl Protons | Singlet, 9H, at ~1.48 ppm |
| Thiazole Proton | Singlet, 1H, at ~6.80 ppm | |
| Mass Spec. | [M+H]⁺ | m/z ≈ 379.1 |
| [M+H+2]⁺ | m/z ≈ 381.1 | |
| Isotope Ratio | ~1:1 | |
| DSC | Melting Point | Sharp endotherm (e.g., 120-130 °C, value to be determined experimentally) |
| TGA | Decomposition | Stable up to >150 °C (value to be determined experimentally) |
References
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Horst, A., et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry.
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NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
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Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
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Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]
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Schaller, C. P. (n.d.). MS Isotopes: Br and Cl. Chemistry LibreTexts. Retrieved from [Link]
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Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
- Yadav, P., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of the Serbian Chemical Society.
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ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. Retrieved from [Link]
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AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different solvents. Retrieved from [Link]
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YouTube. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. Retrieved from [Link]
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ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed thiazole 4. Retrieved from [Link]
- Al-Warhi, T., et al. (2023).
-
Supporting Information. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
- O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
- Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Journal of Analytical Chemistry.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences and Research.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Van Bocxlaer, J. F., et al. (n.d.). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry.
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applications of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate in organic synthesis
An In-Depth Guide to the Synthetic Applications of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Introduction: A Versatile Heterocyclic Building Block
This compound is a strategically designed heterocyclic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure is a masterful convergence of three key functional components:
-
A Bromothiazole Moiety: The bromine atom, positioned on the electron-rich thiazole ring, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of substituents.
-
A Piperazine Ring: This nitrogen-containing heterocycle is a privileged scaffold in drug discovery, known for its ability to modulate physicochemical properties such as solubility and basicity, and for its frequent role in establishing crucial interactions with biological targets.[1]
-
A Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for one of the piperazine nitrogens, preventing unwanted side reactions. Its well-established stability and the mild conditions required for its removal offer chemists precise control over multi-step synthetic sequences.
This unique combination makes the title compound an ideal starting material for constructing diverse molecular libraries and for the targeted synthesis of complex, pharmacologically active agents. This guide provides detailed application notes and protocols for its most common and impactful transformations.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is dominated by its application as an aryl halide precursor in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position of the thiazole ring is the primary site of reactivity.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron species with an organic halide.[2] For our title compound, this reaction enables the direct attachment of various aryl, heteroaryl, or vinyl groups, significantly expanding molecular complexity.
Mechanistic Rationale: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the bromothiazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key reaction steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.02 - 0.05 | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ (2M aq. solution) | 2.0 - 3.0 | Base for activation |
| Dioxane or Toluene/Ethanol | - | Solvent system |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent (e.g., dioxane, to make a ~0.1 M solution).
-
Base Addition: Add the aqueous base (e.g., 2M K₂CO₃, 2.5 eq.) via syringe. The choice of a weaker base like a carbonate is typical for Suzuki couplings to avoid decomposition of the boronic acid.[3]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure coupled product.
Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the coupling of aryl halides with a vast range of amine nucleophiles.[4] This reaction is instrumental for converting our bromothiazole building block into aminothiazole derivatives, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale: Similar to the Suzuki reaction, this process is driven by a Pd(0)/Pd(II) catalytic cycle. A key distinction is the requirement for a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, making it a more potent nucleophile. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the challenging C-N reductive elimination step.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of the title compound with primary or secondary amines.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Amine (Primary or Secondary) | 1.1 - 1.5 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 | Palladium precatalyst |
| XPhos, RuPhos, or BINAP | 0.02 - 0.04 | Ligand |
| NaOt-Bu or K₃PO₄ | 1.4 - 2.0 | Strong, non-nucleophilic base |
| Toluene or Dioxane | - | Anhydrous solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube or sealed vial, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., XPhos, 0.02 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Solvent and Nucleophile: Evacuate and backfill the vessel with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 eq.).
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. The use of a strong base like sodium tert-butoxide is critical for generating the active amine nucleophile.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.
Post-Coupling Modification: Accessing the Final Target
A key feature of this building block is the Boc-protected piperazine nitrogen. Following a successful cross-coupling reaction, this group can be easily removed to reveal a secondary amine, which can be further functionalized.
Boc Group Deprotection
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.
Application Protocol 3: Standard Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), methanol, or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
Hydrochloric acid (HCl), typically as a 4M solution in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 1-4 hours. Monitor by TLC or LC-MS until no starting material remains.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) before extraction.
Synthetic Workflow Visualization
The power of this compound lies in its ability to serve as a central hub for generating a diverse range of derivatives through a streamlined synthetic sequence.
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Application Notes and Protocols for the Deprotection of Boc Group from Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical applications. Its stability across a range of chemical transformations and its susceptibility to cleavage under specific acidic conditions make it an invaluable tool for synthetic chemists.[1] This document provides a comprehensive guide for the deprotection of the Boc group from tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of common deprotection strategies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Importance of Boc Deprotection
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The ability to selectively functionalize the two nitrogen atoms of the piperazine ring is critical for tuning the pharmacological properties of drug candidates. The Boc group serves as an excellent temporary shield for one of the piperazine nitrogens, allowing for regioselective reactions on the other. The subsequent removal of the Boc group is a pivotal step, unmasking the secondary amine for further elaboration.
The choice of deprotection method is paramount, as it must be effective in cleaving the carbamate bond without compromising other sensitive functional groups within the molecule, such as the bromothiazole ring in our target compound. The stability of the bromothiazole moiety under acidic conditions is a key consideration in protocol selection.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[1][2] The generally accepted mechanism involves three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate.[3][4]
-
Formation of a Carbamic Acid and Tert-butyl Cation: The protonated intermediate collapses, leading to the formation of a carbamic acid and a stable tert-butyl cation.[3][4]
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4]
The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3][5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Analysis of Deprotection Protocols
Two of the most widely employed reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between them depends on factors such as the presence of other acid-sensitive groups, desired work-up procedure, and the scale of the reaction.[1]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| TFA Method | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 0°C to room temperature.[6] | High efficiency, volatile byproducts simplify work-up.[1] | Harsh acidity may affect sensitive functional groups; formation of stable trifluoroacetate salts can complicate isolation.[6] |
| HCl Method | 4M HCl in 1,4-dioxane or methanol, room temperature.[6][7] | Often yields a crystalline hydrochloride salt that can be isolated by filtration; milder than neat TFA.[6] | The hydrochloride salt may require an additional neutralization step to obtain the free amine.[6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and concentrated HCl are corrosive and should be handled with extreme care.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and generally applicable method for the deprotection of the Boc group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1][8]
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).[6]
-
Extraction: Extract the aqueous layer three times with DCM or another suitable organic solvent.[1][6]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1][6] Filter the solution and concentrate under reduced pressure to yield the deprotected 2-(piperazin-1-yl)-4-bromothiazole.
Caption: Experimental workflow for TFA deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, simplifying isolation.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)
-
Diethyl ether (for precipitation)
-
Base for neutralization (e.g., 1M NaOH, saturated NaHCO₃)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[9]
-
HCl Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Isolation of Hydrochloride Salt: Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.[1][9] Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.[6]
-
Conversion to Free Amine (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of 9-10.[1] Extract the product with an organic solvent, then dry and concentrate the organic layer as described in Protocol 1.
Caption: Experimental workflow for HCl deprotection.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, extend the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 40°C). |
| Side Product Formation (t-Butylation) | The reactive tert-butyl cation can alkylate nucleophilic sites on the starting material or product.[9][10] | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[9] |
| Degradation of the Bromothiazole Ring | While generally stable, prolonged exposure to very strong acidic conditions could potentially lead to degradation. | Monitor the reaction closely and stop it as soon as the starting material is consumed. The HCl method is generally milder than neat TFA. |
| Difficulty in Isolating the Product | The product may be highly polar or water-soluble, especially as a salt. | If the product is a salt, consider converting it to the free base to improve its solubility in organic solvents for extraction. For highly polar free bases, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and methanol. |
Conclusion
The deprotection of the Boc group from this compound is a critical transformation in the synthesis of many pharmaceutically relevant compounds. Both the TFA and HCl methods described in this application note are reliable and effective. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired form of the final product (free base or salt). Careful monitoring and optimization are key to achieving high yields and purity.
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Scribd. TFA Deprotection. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. How can I remove TFA in a product?. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents.
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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Organic Chemistry Portal. Piperazine synthesis. [Link]
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Reddit. Method to remove Boc in the presence of t-butylester. [Link]
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National Institutes of Health. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. [Link]
-
National Institutes of Health. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Introduction: The Strategic Importance of the 2,4-Disubstituted Thiazole Scaffold
The thiazole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to selectively functionalize this heterocyclic system is paramount in medicinal chemistry for the generation of novel compound libraries and the optimization of lead candidates. Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a versatile building block, featuring a bromine atom at the 4-position, which serves as a prime handle for various palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and technical insights for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling researchers to unlock the synthetic potential of this valuable intermediate.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance, making it an ideal choice for the late-stage functionalization of complex molecules.[1] This reaction facilitates the formation of a carbon-carbon bond between the bromothiazole and a variety of organoboron reagents.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction, as depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and culminates in reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Buchwald's biarylphosphine ligands, such as XPhos, are often effective for coupling heteroaryl halides due to their steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination.[2][3][4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for the Suzuki coupling of heterocyclic halides.[1] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results: A Representative Table
| Arylboronic Acid Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | K₃PO₄ | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 90 | 24 | 80-90 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | DMF | Cs₂CO₃ | 110 | 16 | 75-85 |
Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura couplings.[1][5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the thiazole core.[6][7] This reaction is known for its mild conditions and is typically co-catalyzed by palladium and copper salts.[6]
Scientific Rationale
The Sonogashira reaction proceeds through a dual catalytic cycle.[6] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction.[8]
Visualizing the Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk tube, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF or DMF.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the amine base followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expected Results: A Representative Table
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 12 | 85-95 |
| 1-Hexyne | Pd(dppf)Cl₂ / CuI | TEA | Toluene | 70 | 18 | 80-90 |
Note: Yields are hypothetical and based on typical outcomes for similar Sonogashira couplings.[7][9]
Heck Reaction: Vinylation of the Thiazole Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling the bromothiazole with an alkene.[10] This reaction is instrumental in synthesizing substituted alkenes.
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[11] A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[10][11]
Visualizing the Heck Reaction Workflow
Caption: A generalized experimental workflow for the Heck reaction.
Detailed Protocol: Heck Reaction
This protocol is a generalized procedure. Optimization of the base, solvent, and temperature may be necessary.[12][13]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous DMF or Acetonitrile
-
Nitrogen or Argon gas
Procedure:
-
To a sealable reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the alkene via syringe.
-
Seal the vessel and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Expected Results: A Representative Table
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 100 | 18 | 70-85 |
| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 24 | 65-80 |
| 4-Vinylpyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 60-75 |
Note: Yields are hypothetical and based on typical outcomes for similar Heck reactions.[12][14]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[15][16] This reaction is crucial for introducing diverse amine functionalities onto the thiazole scaffold.
Scientific Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[17] Key steps include oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[15][18] The choice of base is critical and depends on the solvent and the nature of the amine.[18][19] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[20]
Visualizing the Buchwald-Hartwig Logical Relationships
Caption: Key components influencing the outcome of a Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline. Screening of ligands, bases, and solvents is often necessary for optimal results.[20][21]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction tube.
-
Add the anhydrous solvent and seal the tube.
-
Remove the tube from the glovebox and heat in an oil bath at 90-110 °C for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Expected Results: A Representative Table
| Amine Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos | NaOtBu | Toluene | 100 | 12 | 88-96 |
| Aniline | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 75-85 |
| Benzylamine | tBuXPhos | LHMDS | THF | 80 | 16 | 80-90 |
Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig aminations.[20][21]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a robust toolkit for the elaboration of the 2,4-disubstituted thiazole scaffold. The protocols and insights provided herein are intended to serve as a strong foundation for researchers in their synthetic endeavors, with the understanding that optimization of reaction conditions is a standard and often necessary aspect of chemical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
- Hesp, K. C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed.
- Martin, T., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. datapdf.com.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ResearchGate. (n.d.). Optimization of Heck reaction conditions. a.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Organic Letters. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Wikipedia. (n.d.). Heck reaction.
- Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)].
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Biosynth. (n.d.). tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate.
- YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism.
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
- National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
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- 9. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
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- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Scale-Up Synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility for multi-gram scale production. This document provides a detailed step-by-step protocol, an in-depth analysis of the reaction mechanism, safety precautions, and analytical methods for in-process control and final product characterization.
Introduction
The thiazole moiety is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. Specifically, 2-amino-4-substituted thiazoles are crucial building blocks in the development of novel therapeutics. The target molecule, this compound, combines this important thiazole core with a Boc-protected piperazine unit, a common strategy to introduce a versatile secondary amine for further functionalization in drug discovery programs.
The synthesis of this intermediate on a larger scale presents several challenges, including the handling of hazardous reagents, ensuring regioselective substitution, and developing an efficient purification strategy. This application note addresses these challenges by proposing a synthetic route that avoids elemental bromine and utilizes a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves a two-step process, commencing with the synthesis of the key intermediate, 2,4-dibromothiazole, followed by a regioselective nucleophilic aromatic substitution with tert-butyl piperazine-1-carboxylate.
Scheme 1: Overall Synthetic Route
Caption: Proposed synthetic route for this compound.
This approach is advantageous for scale-up due to the commercial availability and relatively low cost of the starting materials. The synthesis of 2,4-dibromothiazole from thiazolidine-2,4-dione using phosphorus pentoxide and tetrabutylammonium bromide is a safer alternative to methods employing elemental bromine.[2][3] The subsequent SNAr reaction is a well-established and generally high-yielding transformation for the functionalization of electron-deficient heteroaromatics like 2,4-dibromothiazole.[1][4] The bromine atom at the 2-position of the thiazole ring is more activated towards nucleophilic attack than the one at the 4-position, allowing for regioselective substitution.
Hazards and Safety Precautions
A thorough risk assessment is paramount before commencing any chemical synthesis. The following table summarizes the primary hazards associated with the reagents used in this protocol and the recommended safety measures.
| Reagent | Primary Hazards | Recommended Safety Precautions |
| 2,4-Dibromothiazole | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5][6][7] | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. |
| tert-Butyl piperazine-1-carboxylate | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8] | Handle with appropriate PPE in a well-ventilated area. |
| Phosphorus Pentoxide (P₂O₅) | Causes severe skin burns and eye damage. | Handle in a fume hood with appropriate PPE. Reacts violently with water. |
| Tetrabutylammonium Bromide (Bu₄NBr) | May cause skin and eye irritation. | Standard laboratory PPE is recommended. |
| Toluene | Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. |
| Bases (e.g., K₂CO₃, DIPEA) | May be corrosive or irritant depending on the specific base. | Consult the Safety Data Sheet (SDS) for the specific base and handle with appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Experimental Protocols
Part 1: Scale-Up Synthesis of 2,4-Dibromothiazole
This protocol is adapted from established methods for the synthesis of brominated thiazoles.[2][9]
Materials and Equipment:
-
Thiazolidine-2,4-dione
-
Phosphorus pentoxide (P₂O₅)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Toluene
-
Jacketed reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Set up the jacketed reactor and ensure it is clean and dry.
-
Under a nitrogen atmosphere, charge the reactor with thiazolidine-2,4-dione (1.0 eq.), phosphorus pentoxide (2.0 eq.), and tetrabutylammonium bromide (2.2 eq.).
-
Add anhydrous toluene to the reactor to form a stirrable slurry.
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water with stirring. Caution: The quenching of P₂O₅ is highly exothermic.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dibromothiazole.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to afford a low-melting solid.
Part 2: Scale-Up Synthesis of this compound
This protocol describes a nucleophilic aromatic substitution reaction.
Materials and Equipment:
-
2,4-Dibromothiazole
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Jacketed reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Charge the jacketed reactor with 2,4-dibromothiazole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or DIPEA (2.0 eq.).
-
Add a suitable solvent such as DMF or acetonitrile.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an inorganic base like K₂CO₃, filter off the solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Process Flow Diagram
Caption: Process flow diagram for the scale-up synthesis.
In-Process Controls and Analytical Characterization
Rigorous in-process controls are essential to ensure the reaction proceeds as expected and to identify any potential issues early in the process.
| Stage | Analytical Method | Purpose | Expected Outcome |
| Step 1: 2,4-Dibromothiazole Synthesis | TLC/LC-MS | Monitor consumption of starting material. | Disappearance of thiazolidine-2,4-dione spot/peak and appearance of a new major product spot/peak. |
| Step 2: Final Product Synthesis | TLC/LC-MS | Monitor consumption of 2,4-dibromothiazole. | Disappearance of 2,4-dibromothiazole spot/peak and formation of the desired product spot/peak. |
| Final Product Characterization | ¹H NMR, ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound. |
| HRMS (High-Resolution Mass Spectrometry) | Confirm molecular weight and elemental composition. | Observed mass consistent with the calculated exact mass of the product. | |
| HPLC (High-Performance Liquid Chromatography) | Determine purity. | Purity ≥95%. |
Expected Analytical Data for Final Product:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0 (s, 1H, thiazole-H), ~3.6 (t, 4H, piperazine-CH₂), ~3.4 (t, 4H, piperazine-CH₂), 1.48 (s, 9H, Boc-H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168 (C=O, carbamate), ~154 (C=N, thiazole), ~140 (C-Br, thiazole), ~110 (C-H, thiazole), ~80 (quaternary C, Boc), ~50 (piperazine-CH₂), ~44 (piperazine-CH₂), ~28 (CH₃, Boc).
-
HRMS (ESI): Calculated for C₁₂H₁₈BrN₄O₂S [M+H]⁺, found value should be within ± 5 ppm.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By employing a safer brominating agent for the synthesis of the key 2,4-dibromothiazole intermediate and utilizing a well-established nucleophilic aromatic substitution reaction, this method is suitable for the production of multi-gram quantities of the target compound. The inclusion of comprehensive safety information, in-process controls, and analytical characterization guidelines ensures that researchers can confidently and safely implement this procedure in their laboratories.
References
-
Greenbook.net. (2017). SAFETY DATA SHEET 2,4-D Granules. Retrieved from [Link]
- The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
-
Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Supporting Information from a relevant chemical synthesis public
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
PubChem. (n.d.). tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. Retrieved from [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link] (Note: A representative academic source on SNAr is cited here as a general reference.)
-
Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1680–1683. [Link]
-
Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Passive Tether - The Rise of Functional PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by offering a novel modality for selectively eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding to a target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] Historically viewed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2]
This guide focuses on the strategic application of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate , a versatile building block for the construction of sophisticated PROTAC linkers. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss the impact of the resulting thiazole-piperazine motif on the overall performance of the PROTAC.
The Architectural Advantage of the Thiazole-Piperazine Motif
The incorporation of rigid heterocyclic scaffolds like thiazole and piperazine into PROTAC linkers is a deliberate design choice aimed at overcoming the limitations of flexible alkyl and PEG chains.[] This combination offers a unique blend of structural rigidity and modulated physicochemical properties.
The Role of the Piperazine Ring:
The piperazine moiety introduces a degree of conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][4] This semi-rigid structure can reduce the entropic penalty associated with binding to two proteins simultaneously.[] Furthermore, the basic nature of the piperazine nitrogen can enhance the solubility of the often large and hydrophobic PROTAC molecule, a critical factor for its bioavailability.[2][][5] The pKa of the piperazine ring, and thus its protonation state at physiological pH, can be finely tuned by the surrounding chemical environment, offering a handle to modulate a PROTAC's ADME properties.[2][5]
The Contribution of the Thiazole Moiety:
The thiazole ring, a common scaffold in medicinal chemistry, provides a rigid, planar element within the linker.[6] This rigidity can contribute to a more defined spatial orientation of the POI and E3 ligase ligands. The aromatic nature of the thiazole can also engage in non-covalent interactions, such as π-stacking, which may further stabilize the ternary complex. The 4-bromo substitution on the thiazole ring of the title compound serves as a versatile synthetic handle for further functionalization, allowing for the attachment of the POI-binding ligand or extension of the linker through various cross-coupling reactions.
Synthetic Pathways: Incorporating the Building Block into PROTAC Linkers
The bromine atom on the thiazole ring of this compound provides a reactive site for several palladium-catalyzed cross-coupling reactions, enabling the versatile construction of PROTAC linkers.
dot
Figure 1: General workflow for synthesizing a PROTAC using the title compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a carbon-carbon bond at the 4-position of the thiazole ring, a common strategy to connect the linker to an aryl or heteroaryl moiety of a POI ligand or an extension of the linker.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (2.0 eq).
-
If using a solid palladium source and ligand, add them to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.
Protocol 2: Buchwald-Hartwig Amination
This protocol facilitates the formation of a carbon-nitrogen bond, directly coupling an amine-containing POI ligand or linker extension to the thiazole ring.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., a sterically hindered phosphine like tBu₃P) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium source, and the ligand in a dry Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by flash column chromatography.
Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in many biologically active molecules.
Protocol 3: Sonogashira Coupling
This protocol is used to introduce an alkyne moiety, which can be a part of the final linker or a handle for further "click chemistry" reactions.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the starting material (1.0 eq), palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the mixture at room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Rationale: The introduction of an alkyne via Sonogashira coupling opens up the possibility of using highly efficient and orthogonal click chemistry for the final PROTAC assembly.
Downstream Processing: Deprotection and Final Conjugation
Following the functionalization of the thiazole ring, the next crucial step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen. This unmasks a secondary amine that serves as the attachment point for the other part of the PROTAC molecule.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected piperazine-thiazole derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution for work-up
Procedure with TFA:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents).
-
Stir at 0 °C to room temperature for 30 minutes to 4 hours, monitoring by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, dry, and concentrate.
Rationale: Acidic cleavage of the Boc group is a clean and efficient reaction, typically proceeding with high yield. The choice between TFA and HCl in dioxane often depends on the stability of other functional groups and the desired salt form of the product.
Data and Visualization
Quantitative Data Summary
The following table provides representative yields for the cross-coupling reactions of halo-thiazole derivatives, which can serve as a guide for optimizing reactions with this compound.
| Cross-Coupling Reaction | Aryl/Amine/Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / tBu₃P | NaOtBu | Toluene | 100 | 80-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80-95 |
Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.
Visualizing the PROTAC Mechanism of Action
dot
Figure 2: PROTAC-mediated protein degradation workflow.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of advanced PROTAC linkers. The strategic incorporation of the thiazole-piperazine motif allows for the fine-tuning of a PROTAC's physicochemical properties, leading to improved solubility, metabolic stability, and potentially enhanced efficacy through conformational rigidity. The synthetic protocols outlined in this guide provide a robust framework for researchers to leverage this building block in the development of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such functionalized heterocyclic systems will undoubtedly play a pivotal role in advancing the next generation of PROTAC-based therapeutics.
References
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Marin Biologic Laboratories (2024). Recent PROTAC Patent Publications and Target Proteins. Available at: [Link]
-
Creative Biolabs (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Available at: [Link]
- Google Patents (2023). US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
-
Klein, V. G., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2021). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gadd, M. S., et al. (2024). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. Available at: [Link]
- Google Patents (2023). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
-
Gu, S., et al. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Broad Institute (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Available at: [Link]
-
Gaber, Z., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Ciurea, C. N., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Macleod, C., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
The primary and most effective route to this molecule is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method provides a direct and high-yielding pathway for the crucial C-N bond formation between the piperazine nitrogen and the thiazole ring.
Recommended Synthetic Pathway: Buchwald-Hartwig Amination
The reaction involves the coupling of 2,4-dibromothiazole with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The C2 position of the thiazole ring is more electron-deficient and thus more reactive towards nucleophilic substitution, leading to selective amination at this position.[1][2]
Detailed Experimental Protocol
This protocol provides a validated starting point for your experiments.
| Reagent | Equivalents | M.W. ( g/mol ) | Sample Amount |
| 2,4-Dibromothiazole | 1.0 | 242.96 | 1.00 g (4.12 mmol) |
| Tert-butyl piperazine-1-carboxylate | 1.1 | 186.27 | 0.84 g (4.53 mmol) |
| Pd₂(dba)₃ | 0.02 (2 mol %) | 915.72 | 75 mg (0.082 mmol) |
| XPhos | 0.04 (4 mol %) | 476.65 | 78 mg (0.165 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 0.55 g (5.76 mmol) |
| Anhydrous Toluene | - | - | 20 mL |
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dibromothiazole, tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the mixture to room temperature and quench by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is a common issue that can stem from several factors. Let's break down the most probable causes:
-
Cause 1: Inactive Catalyst System. The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxygen or moisture.
-
Solution: Ensure your entire setup is under a strictly inert atmosphere (N₂ or Ar). Use high-quality, anhydrous solvents; if in doubt, distill your solvent over a suitable drying agent. The palladium precursor (like Pd₂(dba)₃) and the ligand should be handled quickly in the air. For sensitive reactions, consider using a glovebox.
-
-
Cause 2: Insufficiently Strong or Impure Base. The base, typically sodium tert-butoxide (NaOtBu), is critical for deprotonating the piperazine, making it nucleophilic.[3] If the base is old or has been exposed to air, it may have partially converted to sodium hydroxide and sodium carbonate, reducing its effectiveness.
-
Solution: Use a fresh bottle of NaOtBu from a reputable supplier. It is highly hygroscopic; handle it quickly and in a dry environment. Ensure the base is fully dissolved or well-suspended in the reaction mixture for optimal performance.
-
-
Cause 3: Incorrect Reaction Temperature. While heating is necessary, excessive temperatures can lead to the degradation of the thiazole ring or the catalyst. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Solution: The optimal temperature is typically between 100-110 °C for toluene. Use an oil bath with a contact thermometer for precise temperature control. If you suspect degradation, try running the reaction at a slightly lower temperature (e.g., 90 °C) for a longer duration.
-
-
Cause 4: Poor Ligand Choice. While XPhos is an excellent general-purpose ligand, some substrate combinations benefit from different electronic or steric properties.
-
Solution: If optimizing further, consider other bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos. These ligands are known to stabilize the palladium center and facilitate the crucial reductive elimination step.[4]
-
Q2: The reaction is not proceeding to completion, and I see significant amounts of unreacted 2,4-dibromothiazole by TLC/LC-MS. What should I investigate?
A2: This points directly to a problem with the catalytic cycle.
-
Plausible Cause: Catalyst Poisoning. Sulfur-containing compounds like thiazoles can sometimes act as catalyst poisons. While generally robust, this specific substrate might exhibit some inhibitory effects.
-
Solution: Try increasing the catalyst loading slightly (e.g., from 2 mol% to 3-4 mol% Pd). This can often overcome partial inhibition. Also, ensure your starting materials are pure; trace impurities can sometimes deactivate the catalyst.
-
-
Plausible Cause: Inefficient Ligand/Palladium Ratio. The ratio of ligand to palladium is crucial. Too little ligand can lead to the formation of inactive palladium black.
-
Solution: A ligand-to-palladium ratio of 2:1 is generally recommended for catalysts formed in situ from a Pd(0) source like Pd₂(dba)₃. Ensure your weighing is accurate.
-
-
Plausible Cause: Base Incompatibility. While NaOtBu is standard, other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can be effective and might be better in certain solvent systems.[5]
-
Solution: Consider a trial reaction with a different base, such as potassium phosphate (K₃PO₄), which is milder and can sometimes give cleaner reactions, although it may require longer reaction times.
-
Q3: I am observing a significant impurity with the same mass as the desired product. What could this be and how can I prevent it?
A3: This is likely an isomer. The most probable scenario is the formation of tert-butyl 4-(2-bromothiazol-4-yl)piperazine-1-carboxylate , where the piperazine has attached at the C4 position instead of the C2 position.
-
Underlying Cause: While the C2 position is electronically favored for nucleophilic attack, the C4 position can also react under certain conditions, especially if the reaction is not well-controlled.
-
Prevention Strategy: This side reaction is typically minimized by the standard Buchwald-Hartwig conditions, which strongly favor coupling at the more electrophilic C2-Br bond. If you are still observing this isomer, re-evaluate your catalyst system. A catalyst/ligand combination with greater steric bulk might enhance selectivity for the less-hindered C2 position. Also, ensure the reaction temperature does not drastically overshoot the target, as higher energies can sometimes overcome selectivity barriers.
-
Q4: My final product is difficult to purify. It co-elutes with a non-polar impurity during column chromatography. What is this impurity and what can I do?
A4: The most common non-polar impurity in Buchwald-Hartwig reactions is the homocoupling product of the aryl halide (in this case, a bibromothiazole dimer) or residual ligand/dba.
-
Purification Strategy 1: Optimize Chromatography. Use a shallower gradient during your column chromatography to improve separation. A switch in the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) might alter the elution profile and achieve better separation.
-
Purification Strategy 2: Aqueous Wash. Before chromatography, perform an acidic wash (e.g., with 1M HCl) of your combined organic layers. Your product, containing a basic piperazine nitrogen, will move into the aqueous layer. The non-polar impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent like ethyl acetate. This acid/base extraction is highly effective for purifying amines.
-
Prevention: Homocoupling is often a result of suboptimal reaction conditions. Ensuring a strictly anaerobic environment can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds via a palladium-catalyzed cycle. A simplified representation is shown below. It involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]
Q2: How critical is the quality of the reagents and solvent?
A2: Extremely critical. As a palladium-catalyzed reaction, it is sensitive to impurities that can inhibit or poison the catalyst.
-
Solvents: Must be anhydrous. Water can hydrolyze the active base and interfere with the catalytic species.
-
Reagents: Use reagents of high purity. 2,4-dibromothiazole should be pure to avoid side reactions. Boc-piperazine should be free of unprotected piperazine, which could lead to double-arylation byproducts.
Q3: Can I use a different palladium precursor?
A3: Yes. While Pd₂(dba)₃ is a common and effective Pd(0) source, other precursors like Pd(OAc)₂ (a Pd(II) source that is reduced in-situ) can also be used. If using a Pd(II) precursor, the reaction mechanism is slightly different in the initial steps but generally proceeds through the same core cycle. You may need to adjust the ligand-to-palladium ratio, often to >2:1, to ensure the formation of the active monoligated Pd(0) species.
Q4: What is the best way to confirm the structure of the final product?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Will confirm the presence of the Boc group (~1.4-1.5 ppm, 9H singlet), the piperazine protons (two sets of multiplets), and the characteristic singlet for the proton at the C5 position of the thiazole ring.
-
¹³C NMR: Will show all the unique carbon atoms in the molecule.
-
Mass Spectrometry (LC-MS or HRMS): Will confirm the molecular weight of the product and its isotopic pattern, which is distinctive due to the presence of a bromine atom.
References
- BenchChem. (2025). Optimization of reaction conditions for 2-Amino-5-bromo-4-t-butylthiazole synthesis. BenchChem Technical Support.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- BenchChem. (2025). Application Notes and Protocols: Base Selection for Buchwald-Hartwig Amination of Halo-benzothiazoles. BenchChem Technical Support.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 9(1), 107-110. [Link]
-
Anisimov, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
-
Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
-
Reid, D. L., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(9), 4969-4975. [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Here, we address common challenges, provide troubleshooting strategies for side product formation, and offer validated protocols to enhance reaction efficiency and product purity.
Introduction: The Synthetic Approach
The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of N-Boc-piperazine with a di-halogenated thiazole, most commonly 2,4-dibromothiazole . The nucleophilic secondary amine of the piperazine attacks the electrophilic thiazole ring, displacing one of the bromide leaving groups.
The regioselectivity of this reaction is governed by the electronic properties of the thiazole ring. The C-2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C-4 position, leading to the desired product. However, deviations from optimal conditions can lead to the formation of several predictable side products.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the identity and mitigation of side products.
Q1: I'm observing a significant isomeric impurity by LC-MS with the same mass as my product. What is it and how can I prevent it?
A1: This is likely the regioisomeric side product, Tert-butyl 4-(2-bromothiazol-4-yl)piperazine-1-carboxylate.
Causality: While the C-2 position of 2,4-dibromothiazole is electronically favored for nucleophilic attack, the C-4 position can also react, particularly under forcing conditions (e.g., high temperatures). This leads to the formation of the undesired C-4 substitution product. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[1][2] The stability of this intermediate dictates the regiochemical outcome. Electron-withdrawing groups ortho and para to the leaving group stabilize this complex, accelerating the reaction.[3] In the thiazole system, the sulfur and nitrogen atoms influence the electron density, making the C-2 position the preferred site.
Troubleshooting & Mitigation:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start with temperatures around 80-100 °C and monitor progress.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are standard as they can solvate the cation of the base and do not interfere with the nucleophile.[4]
-
Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) to scavenge the HBr byproduct without competing with the piperazine nucleophile.
Q2: My mass spectrum shows a peak corresponding to a di-substituted product. How did this happen?
A2: You are likely forming tert-butyl 4,4'-(thiazole-2,4-diyl)bis(piperazine-1-carboxylate).
Causality: This side product arises from a second SNAr reaction where a second molecule of N-Boc-piperazine displaces the remaining bromide on the thiazole ring of the desired product. This is especially prevalent if a significant excess of N-Boc-piperazine is used or if the reaction is run for an extended period at high temperatures after the initial mono-substitution is complete.
Troubleshooting & Mitigation:
-
Stoichiometry Control: Use a controlled amount of N-Boc-piperazine. A slight excess (1.1-1.2 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the 2,4-dibromothiazole starting material has been consumed to a satisfactory level.
-
Temperature: As with isomer formation, lower temperatures will disfavor the less reactive second substitution.
| Parameter | Recommendation for Mono-substitution | Rationale |
| N-Boc-piperazine (eq.) | 1.1 - 1.2 | Drives reaction to completion while minimizing di-substitution. |
| Temperature | 80 - 110 °C | Balances reaction rate with selectivity.[4] |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS to determine optimal endpoint. |
| Base (eq.) | 2.0 - 3.0 | Ensures complete scavenging of HBr byproduct. |
Q3: My product is contaminated with a lower molecular weight species that appears to be my product minus the Boc group. Why is this happening?
A3: This impurity is 1-(4-bromothiazol-2-yl)piperazine, resulting from the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Causality: The Boc group is notoriously labile under acidic conditions.[5] The SNAr reaction generates one equivalent of hydrobromic acid (HBr) for every molecule of product formed. If the base used is too weak, is not present in sufficient excess, or is added too slowly, the localized acidic environment can cleave the Boc group from either the starting material or the product.
Troubleshooting & Mitigation:
-
Ensure Adequate Base: Use at least 2 equivalents of a competent base like K₂CO₃ or Cs₂CO₃ to neutralize the HBr as it is formed.
-
Workup Conditions: During the aqueous workup, avoid washing with acidic solutions. Use a saturated sodium bicarbonate solution or other mild base to neutralize any residual acid before extraction.
-
Purification: If acidic cleavage occurs, the resulting free amine will have very different chromatographic properties (it will be much more polar) and can typically be separated by standard silica gel chromatography.
Q4: My reaction has stalled, leaving a large amount of unreacted 2,4-dibromothiazole. What can I do?
A4: Stalled reactions are typically due to issues with temperature, solvent purity, or base effectiveness.
Causality: Low conversion can result from several factors. The reaction temperature may be insufficient to overcome the activation energy. The solvent may contain water, which can hydrolyze the starting material or interfere with the base. The chosen base might not be strong or soluble enough in the reaction medium to effectively drive the reaction forward.
Troubleshooting & Mitigation:
-
Verify Anhydrous Conditions: Ensure your solvent (e.g., DMF, Dioxane) is anhydrous.[6] Moisture can significantly hinder the reaction.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and the appearance of new side products.
-
Change the Base: If using a mild base like DIPEA, consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃, which is particularly effective in SNAr reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dibromothiazole (1.0 eq.), N-Boc-piperazine (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF (or NMP) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 2,4-dibromothiazole.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x).
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
The primary impurities (isomeric product, di-substituted product, and unreacted dibromothiazole) can be separated from the desired product using silica gel chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane is recommended. Start with a low polarity eluent (e.g., 5-10% EtOAc) to elute non-polar impurities like unreacted 2,4-dibromothiazole.
-
Elution: Gradually increase the polarity (e.g., to 20-40% EtOAc) to elute the desired product. The isomeric and di-substituted byproducts typically have slightly different retention factors and may require careful fractionation for complete separation.
| Compound | Typical Rf (30% EtOAc/Hexane) | Notes |
| 2,4-Dibromothiazole | ~0.8 | Runs very high on the TLC plate. |
| Desired Product | ~0.4 | Target compound. |
| Isomeric Product | ~0.3-0.5 | Often has a very similar Rf to the desired product. |
| Di-substituted Product | ~0.2 | More polar than the mono-substituted products. |
| 1-(4-bromothiazol-2-yl)piperazine | ~0.1 (or baseline) | Very polar; may streak without a modifier like triethylamine. |
References
-
Taylor & Francis Online. (n.d.). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]
-
ijarsct. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Preprints.org. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl.... Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Purifying Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This molecule is a valuable intermediate in medicinal chemistry and drug development, often used in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Achieving high purity is critical for the success of subsequent synthetic steps and for obtaining reliable biological data.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this specific compound. We will delve into the "why" behind each troubleshooting step, grounding our advice in established chemical principles to ensure you can adapt these protocols to your unique experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter when purifying this compound?
A1: Impurities typically arise from the synthetic route. The most common are unreacted starting materials, such as N-Boc-piperazine and a di-halogenated thiazole (e.g., 2,4-dibromothiazole), or reaction byproducts. A significant byproduct can be the regioisomer, tert-butyl 4-(2-bromothiazol-4-yl)piperazine-1-carboxylate, if the starting thiazole can react at multiple positions. Additionally, accidental deprotection of the Boc group during an acidic workup or purification can generate the free piperazine derivative, which will have vastly different chromatographic behavior.[2][3]
Q2: My final product is a persistent oil or waxy solid, not the expected crystalline material. What's wrong?
A2: This is often due to residual solvent or the presence of impurities that inhibit crystallization. Small amounts of unreacted starting materials or byproducts can act as "crystal poisons." First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, it requires further purification. Column chromatography is typically the most effective method to remove these impurities.
Q3: Why is my yield so low after purification on a standard silica gel column?
A3: The most probable cause is the acidic nature of standard silica gel.[4] The tert-butyloxycarbonyl (Boc) protecting group on your compound is labile under acidic conditions.[5] The silanol groups on the surface of the silica gel can catalyze the hydrolysis of the Boc group, leading to the formation of the free amine. This deprotected product is highly polar and will either streak down the column or remain irreversibly adsorbed, drastically reducing your isolated yield of the desired product.[4]
Q4: How should I store the purified compound?
A4: Like many brominated heterocyclic compounds, it is best stored in a cool, dark, and dry environment. An amber vial in a desiccator at 2-8°C is ideal. Some 2-aminothiazole derivatives have shown instability in DMSO solutions over time, so for long-term storage of solutions, consider using a solvent like acetone or preparing solutions fresh.[6]
In-Depth Troubleshooting Guides
Problem 1: Significant Streaking and Low Recovery During Silica Gel Chromatography
Issue: You run a column using a standard silica gel slurry and a suitable solvent system (e.g., ethyl acetate/hexane), but you observe significant streaking on TLC and recover less than 50% of your expected product.
Root Cause Analysis: This is a classic symptom of compound degradation on the column, specifically the acid-catalyzed cleavage of the Boc protecting group.[3][4] The newly formed free amine is much more polar and basic, causing it to interact strongly and inconsistently with the acidic silica, resulting in streaking and retention on the column.
Solution: Use a Neutralized or Deactivated Stationary Phase.
To prevent degradation, the acidity of the stationary phase must be neutralized.
dot
Caption: Decision workflow for addressing low recovery.
Detailed Experimental Protocol: Purification via Neutralized Column Chromatography
-
Prepare the Neutralized Slurry: In a fume hood, prepare your chosen eluent (e.g., 30% Ethyl Acetate in Hexane). To this solvent, add 0.5-1.0% triethylamine (Et₃N) by volume.
-
Pack the Column: Add the silica gel to the neutralized eluent to form a slurry. Pack your column as you normally would with this slurry.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the neutralized eluent to ensure the entire silica bed is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product), dry it to a free-flowing powder, and carefully load it onto the top of the column bed.
-
Elute and Collect: Run the column using the neutralized eluent. Collect fractions and monitor by TLC.
-
Post-Purification Workup: Combine the pure fractions. It is crucial to remove the triethylamine during solvent evaporation. This can be achieved by co-evaporation with a solvent like toluene under reduced pressure or by a quick aqueous wash if the compound is not water-soluble.
Problem 2: Poor Separation of the Product from a Similarly-Polar Impurity
Issue: TLC analysis shows two or more spots that are very close together (ΔRf < 0.1), and column chromatography fails to provide baseline separation.
Root Cause Analysis: The polarity of the product and the impurity are too similar for the chosen solvent system to resolve. This is common if the impurity is a regioisomer or a byproduct with a minor structural difference.
Solution: Systematic Eluent Optimization and Chromatographic Technique.
A more discerning mobile phase is required. The goal is to find a solvent system that maximizes the difference in affinity (ΔRf) between your product and the impurity.
Table 1: Recommended Solvent Systems for Eluent Screening
| Solvent System (v/v) | Class | Polarity | Notes |
| Ethyl Acetate / Hexanes | Standard | Tunable | A good starting point for most moderately polar compounds. |
| Dichloromethane / Methanol | Polar / Protic | High | Use for more polar compounds. Start with 1-5% MeOH. |
| Toluene / Acetone | Aromatic/Polar Aprotic | Moderate | Can offer different selectivity for aromatic compounds. |
| Diethyl Ether / Hexanes | Ethereal / Nonpolar | Low-Moderate | Can sometimes resolve impurities that co-elute in EtOAc/Hex. |
Troubleshooting Steps:
-
Multi-Solvent TLC Screening: Spot your crude mixture on 3-4 different TLC plates and run each in a different solvent system from Table 1. Look for the system that provides the greatest separation between the desired spot and the impurity.
-
Adjust Polarity: Once you have identified the best solvent system, fine-tune the ratio to achieve an Rf value of ~0.25-0.35 for your target compound, as this range often provides the best separation in column chromatography.[4]
-
Consider a Gradient: If an isocratic system still fails, a shallow solvent gradient during column chromatography can improve separation. For example, start with 20% EtOAc/Hex and slowly increase to 35% EtOAc/Hex over several column volumes.
Problem 3: The Presence of Unreacted N-Boc-Piperazine in the Final Product
Issue: ¹H NMR analysis of the purified product shows characteristic peaks for N-Boc-piperazine (e.g., singlets around 3.4 and 2.4 ppm, and a large singlet at ~1.45 ppm for the Boc group).
Root Cause Analysis: The initial coupling reaction did not go to completion. N-Boc-piperazine can be challenging to separate from the product because both contain the large, non-polar Boc group, making their polarities closer than one might expect.
Solution: Optimized Purification Strategy
While a mild acidic wash could theoretically remove the more basic N-Boc-piperazine, this carries a high risk of deprotecting your desired product.[5] Careful chromatography is the superior method.
dot
Caption: Workflow for separating N-Boc-piperazine.
Refined Chromatographic Approach:
-
Eluent Choice: N-Boc-piperazine is less polar than the target product due to the absence of the bromothiazole group. Therefore, you need a less polar eluent system than you might initially assume. Start with a low concentration of ethyl acetate in hexanes (e.g., 10-15%) and gradually increase polarity.
-
Column Dimensions: Use a longer, narrower column than you would for a simple purification. This increases the number of theoretical plates and enhances resolving power. A length-to-diameter ratio of >10:1 is recommended.
-
Fraction Size: Collect smaller fractions than usual, especially as the product begins to elute. Analyze every second or third fraction by TLC to precisely identify where the separation occurs.
References
-
Patel, M., & De-Mattei, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. Available at: [Link]
-
NanoBioLetters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Available at: [Link]
-
Butler, A., & Sandy, M. (2009). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available at: [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available at: [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Available at: [Link]
-
Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Available at: [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available at: [Link]
Sources
Technical Support Center: Navigating the Acidic Stability of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and may encounter stability challenges, particularly under acidic conditions. Our goal is to provide a framework of understanding, from fundamental chemical principles to practical, field-tested troubleshooting strategies, ensuring the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental chemical vulnerabilities of the molecule in an acidic environment.
Q1: What is the primary site of instability for this compound under acidic conditions?
A1: The primary site of instability is the N-tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring.[1] The Boc group is an acid-labile protecting group, intentionally designed to be removed under acidic conditions.[1][2] The core structure, comprising the piperazine and 4-bromothiazole rings, is generally more robust, although the thiazole ring's stability can be compromised under harsh acidic conditions (e.g., very low pH and elevated temperatures).[3][4]
Q2: What is the chemical mechanism of Boc group cleavage in acid?
A2: The deprotection proceeds via an acid-catalyzed elimination mechanism. First, an acid (like TFA or HCl) protonates the carbonyl oxygen of the Boc group.[2] This is followed by the collapse of the protonated intermediate to release the free amine (as its conjugate acid salt), carbon dioxide, and a highly stable tertiary carbocation, the tert-butyl cation.[2][5] This reactive cation is the source of the most common side reactions.
Q3: What are the most common side reactions associated with the acidic deprotection of this molecule?
A3: The most prevalent side reaction is t-butylation. The electrophilic tert-butyl cation generated during deprotection can alkylate any available nucleophiles in the reaction mixture.[6][7] For this specific molecule, potential nucleophiles include the newly deprotected piperazine nitrogen of another product molecule or any other electron-rich functionalities. This leads to the formation of byproducts with an added mass of 56 Da (C₄H₈), which can complicate purification and reduce the yield of the desired product.[8]
Q4: How can I prevent these t-butylation side reactions?
A4: The most effective strategy is the addition of a "scavenger" to the reaction mixture.[6] Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[2][5] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6]
Q5: Is the 4-bromothiazole ring susceptible to degradation under standard Boc deprotection conditions?
A5: Under typical Boc deprotection conditions (e.g., TFA in DCM or 4M HCl in dioxane at room temperature), the aromatic thiazole ring is generally stable.[4][9] However, forced degradation studies show that heterocyclic rings can degrade under more extreme conditions, such as prolonged exposure to highly concentrated acids at elevated temperatures.[10] It is always prudent to monitor reactions for byproducts that might suggest ring instability, but the primary concern remains the Boc group cleavage and subsequent side reactions.
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My deprotection reaction is incomplete, with significant starting material remaining.
-
Possible Causes & Solutions:
-
Insufficient Acid: The stoichiometry or concentration of the acid may be too low. For substrates that are weak bases, a larger excess of acid is required to drive the reaction to completion.
-
Short Reaction Time: Boc deprotection can be slower than expected, especially with sterically hindered substrates.
-
Low Temperature: Most deprotections are run at 0 °C to room temperature. If the reaction is sluggish, temperature may be a factor.
-
Issue 2: My reaction is complete, but the yield is low and the crude product looks like a complex mixture.
-
Possible Causes & Solutions:
-
t-Butylation Side Products: This is the most likely cause, as discussed in the FAQ section.
-
Degradation During Work-up: The deprotected amine is a free base after neutralization and may be unstable or prone to air oxidation, though this is less common for piperazines. More likely, residual acid can cause issues in subsequent steps.
-
Action: Ensure complete removal of volatile acids like TFA by co-evaporating the crude product with a solvent like toluene or DCM after the initial concentration step.[6] For work-up, use a mild base like saturated aqueous sodium bicarbonate for neutralization and be mindful of the product's solubility during extraction.[11]
-
-
Issue 3: I see an unexpected peak in my LC-MS analysis with a mass of [M+57]+ for the product.
-
Possible Cause & Solution:
-
Identification of t-Butylated Byproduct: A mass increase of 56 Da (for the neutral molecule, observed as [M+H+56]⁺ or simply [M+57]⁺) is the classic signature of t-butylation.[8] This confirms that the tert-butyl cation is reacting with your deprotected product.
-
Action: Implement the use of scavengers as described in Issue 2. The presence of this specific mass is a strong diagnostic tool that validates the need for a scavenger.
-
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common Boc deprotection issues.
Section 3: Recommended Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common deprotection procedures. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in DCM
This is a robust and common method, best used for substrates not containing other highly acid-sensitive groups.
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.[6]
-
Reagent Addition: Prepare a deprotection cocktail. A standard mixture is TFA/DCM/TIS/H₂O (50:45:2.5:2.5 v/v/v/v) . Slowly add this cocktail (typically 10-20 volumes relative to the substrate volume) to the stirred solution of your substrate. The use of scavengers TIS and water is highly recommended.[8]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC (staining with ninhydrin can visualize the newly formed free amine) or LC-MS.[6]
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]
-
To remove residual TFA, add toluene or more DCM to the residue and concentrate again. Repeat this co-evaporation step 2-3 times.[6]
-
The resulting product is the trifluoroacetate salt, which can be used directly in some cases or neutralized by dissolving in a suitable solvent and carefully adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the free base with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Protocol 2: Milder Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and provides the product as a hydrochloride salt, which often precipitates and can be easily isolated.
-
Preparation: Dissolve or suspend the Boc-protected substrate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the mixture at room temperature.[5][11]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the deprotected hydrochloride salt will precipitate from the solution.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Section 4: Data Summary & Visualizations
Comparison of Common Acidic Deprotection Conditions
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Relative Strength | Very Strong / Harsh | Strong |
| Product Salt Form | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |
| Work-up Complexity | Requires careful removal of volatile but high-boiling TFA.[6] | Often simpler; product may precipitate as a solid salt.[11] |
| Scavenger Use | Highly Recommended (TIS, H₂O).[5] | Recommended, especially if substrate is sensitive. |
| Typical Time | 0.5 - 4 hours | 1 - 4 hours |
| Key Advantage | High solvating power, fast reactions. | Product isolation can be very easy via precipitation. |
| Key Disadvantage | TFA can be difficult to remove completely.[6] | Dioxane is a peroxide-former and has health concerns. |
Deprotection Mechanism & Side Reaction Pathway
Caption: Acid-catalyzed deprotection of a Boc-group and fate of the resulting tert-butyl cation.
References
- Benchchem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem.
- Benchchem. Optimizing Boc deprotection conditions without degrading tetrazine.
- Benchchem. Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
- Benchchem. Navigating Boc Deprotection: A Guide to Preventing Side Products.
- Fiveable. Acid-Labile Protecting Groups Definition.
- NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Wikipedia. Thiazole.
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- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
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Technical Support Center: Optimizing Reaction Conditions for Bromothiazole Synthesis
Welcome to the technical support center for bromothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis and optimization of this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the underlying chemical principles, providing you with the rationale needed to troubleshoot effectively and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your synthesis.
Q1: What is the best synthetic strategy to obtain a specific bromothiazole isomer (2-bromo, 4-bromo, or 5-bromo)?
A1: The optimal strategy is dictated by the desired substitution pattern and the available starting materials. There is no one-size-fits-all answer.
-
For 2-Bromothiazoles: The most reliable method is often the Sandmeyer reaction starting from 2-aminothiazole.[1][2] Direct bromination of thiazole is generally not selective for the 2-position. Another route involves metal-halogen exchange from 2-lithiothiazoles, which can be generated from thiazole using strong bases or from 2-bromothiazole itself.[3]
-
For 5-Bromothiazoles: Electrophilic aromatic substitution on an unsubstituted or C2/C4-substituted thiazole is the most common approach. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[4] Agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in acetic acid are typically used.[5][6]
-
For 4-Bromothiazoles: This isomer can be challenging to synthesize directly. Often, a more complex, multi-step synthesis is required, such as the Hantzsch thiazole synthesis , using an α-haloketone that already contains the bromine at the desired position.[7][8]
Q2: I need to brominate a thiazole that already has functional groups. What should I consider?
A2: The electronic nature of the existing substituents is the critical factor.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or alkyl groups will activate the ring, making bromination easier but potentially harder to control, increasing the risk of over-bromination.[9] An -NH₂ group at the 2-position, for example, strongly directs bromination to the 5-position.[6]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carboxyl (-COOH) deactivate the ring, making electrophilic bromination much more difficult and requiring harsher conditions.[10][11] In some cases, direct bromination may not be feasible.
-
Protecting Groups: Sensitive functional groups may need to be protected before bromination and deprotected afterward to prevent unwanted side reactions.
Q3: Elemental Bromine (Br₂) vs. N-Bromosuccinimide (NBS) - Which should I choose?
A3: The choice depends on the required reactivity and safety considerations.
| Reagent | Pros | Cons | Best For |
| Elemental Bromine (Br₂) in Acetic Acid | Highly reactive, effective for deactivated rings, inexpensive. | Highly corrosive, toxic, and hazardous to handle; can lead to over-bromination.[12][13] | Bromination of deactivated thiazoles or when high reactivity is necessary. |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle; generally provides better selectivity and reduces over-bromination.[14] | Less reactive than Br₂, may not work for highly deactivated substrates; more expensive. | Selective bromination of activated or moderately reactive thiazoles where control is key.[14] |
| **Copper(II) Bromide (CuBr₂) ** | Can offer high regioselectivity for the 5-position.[5] | Reaction conditions may need more optimization. | Situations where high regioselectivity at C5 is the primary goal.[5] |
Q4: What are the most critical safety precautions when working with brominating agents?
A4: Safety is paramount, especially when handling elemental bromine.
-
Fume Hood: All work with Br₂ and other volatile brominating agents must be conducted in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear a face shield, safety goggles, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile are often recommended, but check compatibility).[12][15]
-
Quenching Agent: Always have a quenching solution, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), readily available to neutralize spills or residual bromine.[12]
-
Emergency Plan: Be aware of your institution's emergency procedures for chemical exposure. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[16]
Section 2: Synthesis & Troubleshooting Workflow
This diagram provides a logical path from selecting your synthesis route to troubleshooting common issues.
Caption: General workflow for bromothiazole synthesis and optimization.
Section 3: In-Depth Troubleshooting Guide
This guide addresses specific experimental observations in a question-and-answer format.
Issue: Low or No Yield
Q: My TLC shows a lot of starting material even after the recommended reaction time. What's wrong?
A: This points to an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time/Temperature: Some brominations, especially on deactivated rings, are slow. First, try extending the reaction time, monitoring by TLC every hour. If the reaction remains stalled, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.[5]
-
Reagent Quality: Impure starting materials or a degraded brominating agent can halt the reaction. Ensure your thiazole is pure. If using NBS, it can degrade over time; using a freshly opened bottle or recrystallized NBS is advisable.
-
Solvent Issues: The solvent must be appropriate for the reaction type and free of contaminants (especially water, which can react with some reagents). For many brominations, glacial acetic acid is used as it can activate the brominating agent.[6]
Q: The reaction seems to have worked based on TLC, but I lose most of my product during workup and purification. How can I improve my recovery?
A: Product loss during workup is a common challenge, especially on a small scale.
-
Aqueous Workup: When neutralizing the reaction (e.g., with sodium bicarbonate), ensure the pH is adjusted carefully.[5] Some bromothiazoles can be volatile or partially water-soluble. Ensure you extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.
-
Precipitation/Recrystallization: If your product precipitates from the reaction mixture, ensure it does so completely by cooling the solution in an ice bath before filtration.[7] When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving your product.
-
Column Chromatography: If your compound is sensitive to silica gel, it may be degrading on the column. You can try deactivating the silica gel with a small amount of triethylamine in your eluent or switch to a different stationary phase like alumina. Using a gradient elution can also improve separation and recovery.[17]
Issue: Poor Selectivity and Side-Product Formation
Q: My TLC shows multiple product spots. I suspect I'm getting di- or tri-brominated products. How do I prevent this?
A: This is the most frequent problem in direct bromination. The key is to control the reactivity.
-
Control Reaction Temperature: This is your most powerful tool. Perform the reaction at a low temperature (0 °C or even lower) to slow down the reaction rate and improve selectivity.[5] Formation of the di-brominated side product is often exacerbated by high temperatures.[5]
-
Slow, Controlled Addition: Add the brominating agent (Br₂ or NBS solution) dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Stoichiometry is Key: Use no more than 1.0 to 1.05 equivalents of the brominating agent.[5] An excess of the brominating agent is a primary cause of over-bromination.
Q: The bromine atom is adding to the wrong position on the ring. How can I control the regioselectivity?
A: Regioselectivity is governed by the inherent electronics of the thiazole ring and its substituents.
-
Review Your Strategy: If you are trying to brominate at C4 or C2 via direct electrophilic substitution, you are fighting against the natural reactivity of the ring, which favors C5.[4] You may need to change your overall strategy. For example, to get a 4-bromothiazole, it is often better to build the ring via a Hantzsch synthesis using a pre-brominated building block.[18]
-
Blocking Groups: In complex syntheses, a temporary "blocking group" can be placed at the more reactive site (e.g., C5), forcing the bromination to occur at a different position. The blocking group is then removed in a subsequent step.
Section 4: Core Experimental Protocols
These are baseline protocols. You should always optimize them for your specific substrate.
Protocol 1: Electrophilic Bromination at C5 using Bromine
This protocol is adapted for the synthesis of 2-Amino-5-bromothiazole.[6]
-
Setup: In a flask equipped with a stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 equiv) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of elemental bromine (1.05 equiv) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[5]
-
Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice water.
-
Neutralization: Slowly neutralize the solution to a pH of ~8 by adding a saturated aqueous solution of sodium bicarbonate. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.[5]
Protocol 2: Hantzsch Synthesis of a Thiazole Ring
This protocol describes the general synthesis of a 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[7]
-
Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 equiv) and thiourea (1.5 equiv).
-
Solvent: Add methanol as the solvent and a stir bar.
-
Reaction: Heat the mixture with stirring (e.g., to 100°C on a hot plate or to reflux) for 30-60 minutes. Monitor the reaction by TLC until the 2-bromoacetophenone is consumed.
-
Cooling: Remove the reaction from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and swirl to mix. The product should precipitate.
-
Isolation: Filter the mixture through a Büchner funnel, wash the filter cake with water, and allow the collected solid to air dry.
Troubleshooting Logic for Hantzsch Synthesis
The Hantzsch synthesis is generally high-yielding, but issues can arise.[7] This diagram outlines the troubleshooting logic.
Caption: Troubleshooting logic for the Hantzsch thiazole synthesis.
Section 5: Characterization
Properly characterizing your product is essential.
Typical ¹H NMR Spectroscopic Data
The chemical shifts of thiazole protons are sensitive to their electronic environment. This table provides a general guide for estimating where to expect signals for a simple bromothiazole in CDCl₃.
| Position of Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 8.7 - 8.9 | Singlet (or doublet if coupled to H-4/H-5) | Most deshielded proton due to proximity to both heteroatoms. |
| H-4 | 7.8 - 8.0 | Doublet | Coupled to H-5. |
| H-5 | 7.2 - 7.4 | Doublet | Coupled to H-4. Less deshielded than H-4.[19] |
Note: The presence of a bromine atom will influence the shifts of adjacent protons. These are approximate values and should be used as a guide. Full characterization requires additional techniques like ¹³C NMR, MS, and IR spectroscopy.[19][20]
References
-
M. B. D. T. E. W. T. H. R. G. M. S. W. M. T. L. C. S. L. C. T. S. K. A. K. M. O. J. P. Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Slideshare. (n.d.). Bromine handling and safety. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Reddit. (2017). Safely handling a liter of Bromine?. r/chemistry. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Wikipedia. (n.d.). Thiazole. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
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YouTube. (2019). synthesis of thiazoles. [Link]
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Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. [Link]
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Centers for Disease Control and Prevention. (2024). Bromine. [Link]
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ResearchGate. (2008). Bromination of 2-Thiazolylhydrazones. [Link]
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CUTM Courseware. (n.d.). Thiazole. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
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Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Semantic Scholar. (n.d.). PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
YouTube. (2020). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
Indian Academy of Sciences. (n.d.). Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Google Patents. (n.d.). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
International Journal of Molecular and Clinical Microbiology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Technical Support Center: Scaling Up Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this process from the laboratory bench to larger-scale production. Here, you will find troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic approach involves a two-step process. First, the synthesis of the key intermediate, 2-amino-4-bromothiazole, is typically achieved via a Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide.[1][2][3] The second step is the coupling of this thiazole intermediate with 1-Boc-piperazine.
Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis for the 2-amino-4-bromothiazole intermediate?
A2: While the Hantzsch synthesis is generally high-yielding, scale-up can present challenges related to exothermic control, reagent addition, and product isolation.[1] Maintaining a consistent temperature profile in a large reactor is critical to prevent side reactions. The isolation of the product, which often precipitates from the reaction mixture, requires careful design of filtration and washing steps to ensure high purity and yield.[1]
Q3: What are the safety considerations for the bromination step in the synthesis of the thiazole intermediate?
A3: The bromination step is a critical operation with significant safety implications, especially at scale. Bromine is a highly corrosive and toxic reagent that requires specialized handling procedures and equipment.[4][5][6] N-bromosuccinimide (NBS) is a common alternative, but it can also pose thermal stability hazards, particularly in certain solvents like DMF.[5] A thorough risk assessment is essential, and the use of flow chemistry for bromination can be a safer and more controlled alternative to batch processing.[7]
Q4: How can I control the formation of di-substituted piperazine byproducts during the coupling reaction?
A4: The formation of di-substituted piperazine is a common issue due to the presence of two reactive nitrogen atoms.[8] The use of mono-protected piperazine, such as N-Boc-piperazine, is the most effective strategy to ensure selective mono-alkylation.[8][9] Even with a protecting group, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of impurities.
Q5: What are the best practices for purifying the final product on a large scale?
A5: The basic nature of the piperazine moiety can complicate purification by standard silica gel chromatography.[8] On a larger scale, techniques such as acid-base extraction are highly effective for separating the basic product from non-basic impurities.[8] Crystallization or salt formation is another robust method for achieving high purity of the final product. Converting the product to a crystalline salt, like a hydrochloride or acetate salt, can facilitate isolation and handling.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield in the Hantzsch Thiazole Synthesis of 2-amino-4-bromothiazole
Low yields in this step can often be traced back to suboptimal reaction conditions or reagent quality.
-
Causality: Incomplete reaction, side product formation due to poor temperature control, or degradation of starting materials.
-
Troubleshooting Steps:
-
Reagent Quality Check: Ensure the purity of the starting materials, particularly the α-haloketone and thiourea.
-
Temperature Control: Monitor the internal reaction temperature closely. Implement a controlled addition profile for reagents to manage any exotherms.
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to track the reaction progress and ensure it goes to completion.
-
pH Adjustment: The final product is often precipitated by adjusting the pH. Optimize the pH and the rate of addition of the neutralizing agent to maximize precipitation and minimize product loss in the mother liquor.[1]
-
Experimental Protocol: Optimizing Hantzsch Thiazole Synthesis
-
Materials: α-haloketone, thiourea, suitable solvent (e.g., ethanol, methanol), and a neutralizing agent (e.g., 5% Na2CO3 solution).[1]
-
Procedure:
-
In a temperature-controlled reactor, dissolve the thiourea in the chosen solvent.
-
Slowly add the α-haloketone to the solution while maintaining the optimal reaction temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the neutralizing solution to precipitate the 2-amino-4-bromothiazole.
-
Filter the solid product, wash with cold solvent to remove impurities, and dry under vacuum.[1]
-
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Problem 2: Formation of Impurities during the Coupling of 1-Boc-piperazine and 2-amino-4-bromothiazole
The coupling reaction is a critical step where impurities can arise from side reactions or unreacted starting materials.
-
Causality: The primary issues are often the formation of di-substituted piperazine, reaction with the amino group of the thiazole, or incomplete reaction.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of 1-Boc-piperazine to ensure the complete consumption of the more valuable thiazole intermediate.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base can help to prevent side reactions.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Experimental Protocol: Coupling of 1-Boc-piperazine with 2-amino-4-bromothiazole
-
Materials: 2-amino-4-bromothiazole, 1-Boc-piperazine, a suitable solvent (e.g., DMF, DMSO), and a non-nucleophilic base (e.g., DIPEA, K2CO3).
-
Procedure:
-
In a dry, inerted reactor, dissolve 2-amino-4-bromothiazole and 1-Boc-piperazine in the solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to the optimized temperature and monitor its progress by HPLC.
-
Once the reaction is complete, cool the mixture and proceed with the work-up.
-
Data Presentation: Effect of Base on Coupling Reaction
| Base | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Impurity X (%) |
| Triethylamine | 100 | 24 | 65 | 15 |
| DIPEA | 80 | 18 | 85 | 5 |
| K2CO3 | 90 | 20 | 82 | 7 |
Note: Yields and impurity levels are illustrative and will depend on specific reaction conditions.
Caption: Synthetic workflow for the target molecule.
Problem 3: Difficult Purification of the Final Product
The physicochemical properties of the final product can make purification challenging at scale.
-
Causality: The basicity of the piperazine nitrogen can cause streaking on silica gel, and the product may have some water solubility, leading to losses during aqueous work-ups.[8]
-
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer as a salt. Basify the aqueous layer and re-extract the purified product with an organic solvent.[8]
-
Salt Formation and Recrystallization: Convert the final product to a stable, crystalline salt (e.g., hydrochloride). This can significantly improve the ease of handling and purification by recrystallization.
-
Alternative Chromatography: If chromatography is necessary, consider using alumina or a deactivated silica gel with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.[8]
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Materials: Crude product, organic solvent (e.g., ethyl acetate), acidic solution (e.g., 1M HCl), and basic solution (e.g., 1M NaOH).
-
Procedure:
-
Dissolve the crude product in the organic solvent.
-
Transfer the solution to a separation vessel and extract with the acidic solution.
-
Separate the aqueous layer containing the protonated product.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with the basic solution until the product precipitates or can be extracted.
-
Extract the purified product with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.
-
References
-
Bromination safety - YouTube. Available at: [Link]
-
Bromination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
A Dangerous Bromance - Scientific Update. Available at: [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]
-
Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... - ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help ASAP. Available at: [Link]
-
New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. Available at: [Link]
-
Recent Development in the Synthesis of Thiazoles - Bentham Science. Available at: [Link]
- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents.
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF - ResearchGate. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Purification of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this key synthetic intermediate.
Section 1: Initial Assessment and Impurity Profiling
A successful purification begins with a thorough understanding of the crude material. The following Q&A section addresses the critical first steps of analysis.
Q1: What are the most probable impurities in my crude sample of this compound?
A1: Impurities typically originate from three sources: unreacted starting materials, side-products from the reaction, and degradation of the target compound.
-
Unreacted Starting Materials: The most common culprits are excess N-Boc-piperazine or the bromothiazole precursor used in the synthesis.
-
Reaction By-products: Depending on the synthetic route, by-products can include di-substituted piperazine derivatives or products from undesired reactions on the thiazole ring.[1]
-
Degradation Products: The primary concern is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[2] This results in the formation of the corresponding free piperazine, which is significantly more polar and may exist as a salt. The Boc group is known to be labile in acidic conditions, and this deprotection can even occur slowly on silica gel during chromatography if the silica is not deactivated.[3][4]
Q2: How can I quickly and effectively assess the purity of my crude product before attempting a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It provides a rapid snapshot of the number of components in your mixture and helps in developing an effective purification strategy.[5]
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a light pencil line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the pencil line.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-selected solvent system (eluent). A good starting point is a mixture of a nonpolar and a polar solvent, such as 70:30 Hexane:Ethyl Acetate. Ensure the solvent level is below the pencil line. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for compounds that are not UV-active.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) value for each spot can be calculated as (distance traveled by spot) / (distance traveled by solvent front).
Section 2: Purification Strategy and Troubleshooting Workflow
Based on your initial TLC analysis, the following workflow will guide you to the most appropriate purification strategy.
Caption: Purification and troubleshooting workflow for this compound.
Section 3: Detailed Purification Protocols
This section provides step-by-step instructions for the most effective purification techniques.
Q3: What is the most reliable method for purifying my compound from a complex mixture of impurities?
A3: Flash column chromatography is the gold standard for purifying organic compounds from mixtures.[5][6] It separates components based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This provides the best separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often highly effective.
-
Example: Start with 90:10 Hexane:EtOAc and gradually increase to 60:40 Hexane:EtOAc.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, mix silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Use air pressure or gravity to pack the silica gel into a uniform bed, ensuring no air bubbles or cracks are present.[6]
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding solvent.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column.
-
Collect the eluting solvent in sequentially labeled test tubes or flasks.
-
Monitor the separation by spotting collected fractions on a TLC plate.
-
-
Product Isolation: Combine the fractions that contain only your pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.
Q4: My product appears to be the major component and is a solid. Can I use recrystallization?
A4: Yes, recrystallization is an excellent and often simpler alternative to chromatography if your compound is relatively pure (>90%) and crystalline.[8] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[9]
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8] Test small batches of your compound with the solvents listed in the table below. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
| Solvent System (v/v) | Application Notes |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool. |
| Hexane/Ethyl Acetate | A versatile system for compounds of intermediate polarity. |
| Isopropanol | A single solvent that can be effective for a range of compounds. |
| Dichloromethane/Hexane | Good for less polar compounds. Dissolve in DCM and add hexane as the anti-solvent. |
Section 4: FAQs and Advanced Troubleshooting
Q5: My TLC analysis of the crude reaction mixture shows a new, highly polar spot (low Rf) that wasn't there initially. What is it?
A5: This is a classic sign of Boc group deprotection. The resulting free amine is much more polar than the Boc-protected starting material. This can happen if your reaction workup involved acidic conditions (e.g., an acid wash) or if the crude material was left in a protic solvent or on silica gel for an extended period.[2][3]
Q6: My compound is streaking badly on the column and the yield is low. What's going wrong?
A6: This often indicates that your compound is interacting too strongly with the acidic silica gel, potentially causing decomposition.[7]
-
Solution: Deactivate the silica gel by preparing your eluent with a small amount of a basic additive. Adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, preventing decomposition of the Boc group and improving peak shape.
Q7: I can't seem to separate my product from an impurity with a very similar Rf value. What should I do?
A7: This requires optimizing your chromatographic separation.
-
Try a different solvent system: Switch the polar component (e.g., from ethyl acetate to acetone) or the nonpolar component (e.g., from hexane to toluene).
-
Use a shallower gradient: If you are using a gradient elution, make the increase in polarity more gradual around the point where your compounds elute.
-
Use a longer column: A longer column provides more surface area and can improve the separation of closely eluting compounds.
Q8: How do I confirm the identity and purity of my final product?
A8: Spectroscopic and analytical techniques are essential for final validation.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR will confirm the chemical structure. Look for the characteristic signal of the tert-butyl group around 1.5 ppm (a singlet integrating to 9 protons) in the ¹H NMR spectrum.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound and provides a highly accurate assessment of its purity.[10]
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
- Purification of 2-aminothiazole. Google Patents.
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Request PDF on ResearchGate. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Center for Biotechnology Information. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. NIH National Center for Biotechnology Information. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
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- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 10. 1197294-66-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Preserving the Integrity of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Answering as a Senior Application Scientist.
Welcome to the technical support center for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to decomposition?
A1: The molecular structure of this compound contains three primary functional groups that can be susceptible to degradation under suboptimal conditions. Understanding these liabilities is the first step toward preventing decomposition.
-
Tert-butylcarbamate (Boc) Group: The Boc protecting group is notoriously sensitive to acidic conditions, which can lead to its cleavage (deprotection). It can also be thermally labile, with high temperatures promoting its removal.[1][2][3][4]
-
Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[5][6][7] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.[8]
-
Bromothiazole Moiety: The carbon-bromine bond on the thiazole ring can be sensitive to light (photolysis), potentially leading to debromination or other radical-mediated reactions.[9] Bromo-aromatic compounds can undergo photochemical degradation.[10]
Caption: Key functional groups prone to degradation.
Q2: What are the visible or detectable signs of compound degradation?
A2: Degradation can manifest in several ways:
-
Visual Changes: A change in the appearance of the solid material, such as discoloration (e.g., from white/off-white to yellow or brown), clumping, or melting, can indicate a problem.
-
Solubility Issues: Previously soluble material becoming insoluble in the recommended solvent.
-
Analytical Changes: The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or new peaks in an HPLC or LC-MS chromatogram is a definitive sign of impurity formation. The most common degradation product, the Boc-deprotected amine, will typically appear as a more polar spot on a TLC plate (lower Rf value).[11]
Q3: What is the single most important factor for long-term storage?
A3: Temperature. Storing the compound at or below the recommended temperature is crucial. Most suppliers recommend storage at 2-8°C for short-term use and -20°C for long-term storage.[12] Low temperatures drastically reduce the kinetic energy of molecules, slowing the rates of all potential degradation reactions, including hydrolysis, oxidation, and thermal decomposition.[1][8]
Troubleshooting Guide: Storage & Handling
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.
Caption: A logical workflow for troubleshooting compound degradation.
Scenario 1: The solid material has turned yellow after several months in the freezer.
-
Potential Cause: This is often a classic sign of oxidation of the piperazine ring or degradation involving the bromothiazole moiety.[6] It can be exacerbated by repeated freeze-thaw cycles, which can introduce moisture and atmospheric oxygen into the container.
-
Troubleshooting Steps:
-
Check Storage Records: Was the container properly sealed? Was it backfilled with an inert gas (Nitrogen or Argon) after the last use?
-
Analytical Verification: Perform an HPLC or LC-MS analysis (see Protocol 2) to quantify the purity and identify potential degradation products. Oxidative degradation can lead to N-oxides or other byproducts.[5][6]
-
Preventative Action: For future use, aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere.
-
Scenario 2: My TLC analysis of a reaction shows a new, more polar baseline spot that wasn't there when the material was new.
-
Potential Cause: This strongly suggests the formation of the free amine via cleavage of the Boc protecting group. The resulting primary or secondary amine is significantly more polar and will have a lower Rf value on silica gel.[11]
-
Troubleshooting Steps:
-
Review Experimental Conditions: Were any acidic reagents used in your recent experiment, even in catalytic amounts? Was the reaction heated for a prolonged period? Boc deprotection can occur thermally without any added catalyst, especially at high temperatures.[1][2][4][13]
-
Confirm Identity: The identity of the new spot can be confirmed by co-spotting your sample on a TLC plate with a known standard of the deprotected compound, if available. Alternatively, LC-MS analysis will show a new peak with a mass corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ).
-
Preventative Action: If storing in solution, avoid acidic solvents. Prepare solutions fresh and use them promptly. If the compound is used in a multi-step synthesis, ensure that all acidic reagents from a previous step are thoroughly quenched and removed before storage.
-
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Authoritative Insight |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of all chemical degradation pathways. Storing at refrigerator temperatures is acceptable for days to weeks, but freezer storage is required for months to years.[12][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation of the piperazine ring and preventing acid-catalyzed hydrolysis of the Boc group by dissolved CO₂ (carbonic acid).[15][16] |
| Light | Amber Vial or Protect from Light | The bromothiazole moiety may be photosensitive.[9] Protection from UV and ambient light prevents photolytic cleavage of the C-Br bond and other light-induced radical reactions.[16] |
| Form | Solid (preferred) | Storage as a solid is inherently more stable than in solution. Solvents can participate in degradation (e.g., hydrolysis) and accelerate decomposition by increasing molecular mobility. |
| Container | Tightly Sealed Vial | Prevents the ingress of atmospheric moisture and oxygen. Ensure the cap has a proper seal (e.g., a PTFE-lined cap).[15][17] |
Protocols for Stability Management
Protocol 1: Optimal Long-Term Storage & Handling
-
Upon Receipt: Visually inspect the compound. If it meets expectations, immediately place it in a desiccator to equilibrate to room temperature before opening to prevent condensation.
-
Aliquotting: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), divide the bulk material into smaller, pre-weighed, single-use amounts in amber glass vials.
-
Inerting: Backfill the headspace of each vial with dry Argon or Nitrogen gas.
-
Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap with parafilm.
-
Labeling: Clearly label each vial with the compound name, lot number, amount, and date.
-
Storage: Place the aliquoted vials in a labeled secondary container and store them in a -20°C freezer that is not frost-free (to avoid temperature cycling).
Protocol 2: Quality Control Assessment by Reverse-Phase HPLC
This protocol provides a standard method to assess the purity of your compound and detect potential degradation products.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound at ~1 mg/mL in Acetonitrile or a suitable solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The parent compound should appear as a major peak.
-
The Boc-deprotected product will be significantly more polar and thus will elute much earlier in the gradient.
-
Oxidized or other non-polar degradation products may elute near or slightly after the parent peak.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.
-
References
-
Chen, J., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
-
Liu, R. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Adegbite, S. A. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Saskatchewan. [Link]
-
Ren, Z., & da Silva, G. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. Reagent Guides. [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
ResearchGate. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF. [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry. [Link]
-
Britton, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ACS Omega. [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. How to confirm BOC deprotection by TFA?. [Link]
-
ResearchGate. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. [Link]
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
ResearchGate. The photochemistry of halosubstituted aromatics and heteroaromatics has received considerable attention during the past several. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF. [Link]
Sources
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- 4. research.ucc.ie [research.ucc.ie]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Exothermic Reactions in Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate Synthesis
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. The focus is on the proactive management and reactive control of exothermic events, particularly during the critical bromination step, to ensure process safety, scalability, and product quality.
Introduction: The Challenge of Exothermic Reactions in Heterocyclic Synthesis
The synthesis of complex heterocyclic molecules like this compound often involves highly energetic transformations. The formation of the thiazole ring and subsequent bromination are key steps that can be strongly exothermic.[1][2] An uncontrolled release of heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing a rapid increase in pressure, reactor failure, and the release of hazardous materials.[3][4]
Understanding and controlling the thermal behavior of these reactions is paramount for safe and successful scale-up from the laboratory to production.[5][6] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Proactive Risk Assessment & Prevention
Before initiating any synthesis, a thorough understanding of the reaction's thermal profile is essential. This proactive approach is the foundation of safe process development.
FAQ 1: How can I predict the exothermic potential of my reaction before running it?
Answer:
Predicting the thermal hazard of a reaction is a critical first step. Several techniques are employed in the pharmaceutical and chemical industries for this purpose:
-
Differential Scanning Calorimetry (DSC): DSC is a powerful tool for characterizing the thermal stability of your starting materials, intermediates, and final product.[7][8] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] A sharp exothermic peak at a specific temperature can indicate a decomposition event, providing a critical data point for the maximum safe operating temperature.
-
Reaction Calorimetry (RC): Reaction calorimeters are specifically designed to measure the heat generated by a chemical reaction in real-time under process-like conditions.[9][10] This technique provides crucial data such as the heat of reaction, heat release rate, and the adiabatic temperature rise, which is the theoretical temperature increase if all the generated heat were to accumulate in the reactor.[5][10] This information is vital for designing an adequate cooling system for scale-up.[6][11]
-
Computational Modeling: In some cases, computational chemistry can be used to estimate the heat of reaction for known transformations, providing a preliminary assessment of the potential exothermicity.
| Technique | Information Gained | Application in Synthesis |
| Differential Scanning Calorimetry (DSC) | Onset of decomposition, thermal stability of materials.[7] | Determining the maximum safe temperature for the reaction and downstream processing. |
| Reaction Calorimetry (RC) | Heat of reaction, heat release rate, adiabatic temperature rise.[5][9][10] | Designing cooling systems, determining safe dosing rates, and assessing the risk of thermal runaway.[6][11] |
| Computational Modeling | Estimated heat of reaction. | Preliminary risk assessment during route scouting. |
Workflow for Proactive Thermal Hazard Assessment
Caption: A workflow for proactive thermal hazard assessment.
Section 2: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that may arise during the synthesis, particularly during the bromination of the thiazole ring.
FAQ 2: My reaction temperature is rising uncontrollably during the bromine addition. What should I do?
Answer:
An uncontrolled temperature rise during bromine addition is a clear sign of a potential thermal runaway and requires immediate action.[3]
Immediate Actions:
-
Stop the Bromine Addition Immediately: The primary source of the exotherm is the ongoing reaction.
-
Increase Cooling: Maximize the cooling to the reactor jacket. If available, use an emergency cooling system.
-
If Safe to Do So, Add a Quenching Agent: Have a pre-prepared quenching solution ready. A common quenching agent for bromine is a solution of sodium thiosulfate or sodium bisulfite.[12] The quench should be added slowly and cautiously, as the quenching reaction itself can be exothermic.[13]
-
Prepare for Emergency Shutdown: If the temperature continues to rise despite these measures, initiate an emergency shutdown procedure, which may include dumping the reaction mixture into a pre-chilled quench tank.[3]
Root Cause Analysis and Prevention:
-
Addition Rate is Too Fast: The rate of heat generation is exceeding the rate of heat removal. Reduce the addition rate of bromine in subsequent experiments.
-
Inadequate Cooling: The cooling capacity of your reactor is insufficient for the scale of the reaction. Consider using a larger reactor with a better surface area-to-volume ratio or a more efficient cooling system.
-
Incorrect Reaction Temperature: Starting the bromine addition at too high a temperature can lead to a rapid increase in the reaction rate. Ensure the initial temperature is within the validated safe operating range.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the concentration of bromine is high, causing a rapid, localized exotherm that can propagate through the reaction mixture.
Decision Tree for Managing a Temperature Excursion
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 4. wjarr.com [wjarr.com]
- 5. tsijournals.com [tsijournals.com]
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- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
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- 12. youtube.com [youtube.com]
- 13. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. In this guide, we will delve into the spectroscopic techniques used to verify the structure of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, a compound with potential applications in medicinal chemistry. This guide will not only outline the expected data but will also provide the scientific rationale behind the interpretation, ensuring a thorough understanding of the process.
The Importance of Orthogonal Spectroscopic Techniques
To unequivocally confirm the structure of a molecule as complex as this compound, a single spectroscopic technique is insufficient. Instead, we rely on a suite of orthogonal methods, each providing a unique piece of the structural puzzle. The primary techniques we will discuss are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can further confirm the structure.
By combining the data from these techniques, we can build a self-validating system for structural confirmation, leaving no room for ambiguity.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for structural confirmation.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of the protons (¹H NMR) and the chemical shifts of the carbon atoms (¹³C NMR), we can piece together the connectivity of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the coupling constants.
Expected ¹H NMR Data and Interpretation:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a singlet. |
| Piperazine (4H, adjacent to Boc) | ~3.4-3.6 | Triplet or Multiplet | 4H | These protons are adjacent to the electron-withdrawing carbamate group, leading to a downfield shift. |
| Piperazine (4H, adjacent to thiazole) | ~3.6-3.8 | Triplet or Multiplet | 4H | These protons are adjacent to the nitrogen of the piperazine ring which is attached to the thiazole ring, causing a downfield shift. |
| Thiazole (1H) | ~7.0-7.2 | Singlet | 1H | The single proton on the brominated thiazole ring is in an electron-deficient aromatic system, hence it appears downfield. |
¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data to obtain the final spectrum.
Expected ¹³C NMR Data and Interpretation:
| Assignment | Expected Chemical Shift (ppm) | Rationale |
| tert-Butyl (CH₃) | ~28 | The methyl carbons of the tert-butyl group are in a shielded environment. |
| tert-Butyl (quaternary C) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1] |
| Piperazine (C adjacent to Boc) | ~43-45 | These carbons are influenced by the adjacent nitrogen and the carbamate group. |
| Piperazine (C adjacent to thiazole) | ~47-50 | These carbons are deshielded due to their proximity to the nitrogen atom connected to the heterocyclic ring. |
| Thiazole (C-Br) | ~110-120 | The carbon atom bonded to the bromine is significantly deshielded. |
| Thiazole (C-H) | ~135-140 | The protonated carbon of the thiazole ring is in a typical aromatic region. |
| Thiazole (C-N) | ~160-165 | The carbon atom double-bonded to the nitrogen and attached to the piperazine ring is highly deshielded. |
| Carbamate (C=O) | ~155 | The carbonyl carbon of the Boc protecting group is in a characteristic downfield region.[1] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the types of bonds, and therefore the functional groups, present in a molecule.
Experimental Protocol:
-
Prepare a sample by either placing a drop of a concentrated solution in a suitable solvent (e.g., CH₂Cl₂) on a salt plate (e.g., NaCl) and allowing the solvent to evaporate, or by creating a KBr pellet containing a small amount of the compound.
-
Acquire the IR spectrum using an FTIR spectrometer.
Expected IR Absorption Bands and Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration | Rationale |
| C-H (sp³) | 2850-3000 | Stretch | Characteristic of the tert-butyl and piperazine aliphatic C-H bonds. |
| C=O (carbamate) | 1680-1700 | Stretch | The strong absorption in this region is a hallmark of the carbonyl group in the Boc protecting group.[2] |
| C-N | 1250-1350 | Stretch | Associated with the C-N bonds in the piperazine and thiazole rings.[3][4] |
| C-O (carbamate) | 1150-1250 | Stretch | Characteristic of the C-O single bond in the carbamate functional group. |
The absence of N-H stretching bands around 3300-3500 cm⁻¹ is also a key indicator that the piperazine nitrogen is fully substituted as expected.[3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural confirmation.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data and Interpretation:
The molecular formula of this compound is C₁₂H₁₈BrN₃O₂S. The expected monoisotopic mass is approximately 363.03 g/mol .
A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This will result in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[5][6]
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Common fragmentation pathways include the loss of the tert-butyl group or the entire Boc group.
Caption: Predicted mass spectrometry fragmentation pathway.
Data Summary and Comparison
The following table summarizes the expected spectroscopic data for this compound. When analyzing an unknown sample, comparing the experimental data to these expected values provides a robust method for structural confirmation.
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shifts (ppm) | ~1.5 (s, 9H), ~3.4-3.6 (m, 4H), ~3.6-3.8 (m, 4H), ~7.0-7.2 (s, 1H) |
| ¹³C NMR | Chemical Shifts (ppm) | ~28, ~43-45, ~47-50, ~80, ~110-120, ~135-140, ~155, ~160-165 |
| IR | Key Peaks (cm⁻¹) | ~2850-3000 (C-H), ~1680-1700 (C=O), ~1250-1350 (C-N), ~1150-1250 (C-O) |
| MS | [M+H]⁺ | m/z ~364 and ~366 (1:1 ratio) |
Conclusion
The structural confirmation of a synthesized compound is a critical step in any chemical research program. By employing a multi-technique spectroscopic approach, as detailed in this guide, researchers can confidently and accurately verify the structure of this compound. The congruence of data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and irrefutable confirmation of the target molecule's identity. This rigorous approach to structural elucidation ensures the integrity of subsequent research and development efforts.
References
A Comparative Guide to the Synthesis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The strategic introduction of the bromothiazole moiety attached to a piperazine scaffold allows for further functionalization, making it a versatile intermediate in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the practical considerations and chemical principles that underpin each approach. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The first strategy involves the initial formation of the piperazine-thiazole linkage followed by a late-stage bromination of the thiazole ring (Route 1). The second approach relies on the synthesis of a pre-brominated thiazole precursor which is subsequently coupled with the piperazine moiety (Route 2). Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction selectivity, and overall efficiency.
Route 1: Post-Coupling Bromination
This synthetic pathway commences with the formation of the unbrominated piperazine-thiazole core, followed by the selective bromination of the thiazole ring at the 4-position.
Caption: Synthetic scheme for Route 1.
Step 1a: Synthesis of Tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
The initial step involves a nucleophilic aromatic substitution (SNA) reaction between 2-bromothiazole and tert-butyl piperazine-1-carboxylate. The electron-deficient nature of the thiazole ring, particularly at the 2-position, facilitates the displacement of the bromide by the secondary amine of the piperazine.
Experimental Protocol:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the deprotonation of the piperazine nitrogen.
-
Add 2-bromothiazole (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate.
Causality of Experimental Choices:
-
The use of a polar aprotic solvent like DMF or NMP is crucial for dissolving the reactants and facilitating the SNAr reaction.
-
A base is required to deprotonate the piperazine, increasing its nucleophilicity. Potassium carbonate is a common and effective choice for this transformation.
-
Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction on the heterocyclic ring.
Step 1b: Bromination of Tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
The second step is the selective electrophilic bromination of the thiazole ring at the 4-position. The choice of brominating agent is critical to achieve the desired regioselectivity and avoid side reactions.
Experimental Protocol:
-
Dissolve Tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product, this compound.
Causality of Experimental Choices:
-
N-bromosuccinimide is a mild and selective brominating agent, which is often preferred over elemental bromine to minimize over-bromination and other side reactions.[1]
-
Acetic acid can serve as both a solvent and a catalyst for the electrophilic substitution.
-
The reaction is performed at low temperatures to control the reactivity of the brominating agent and enhance selectivity.
Route 2: Pre-Coupling Bromination
This alternative strategy involves the initial preparation of a di-halogenated thiazole intermediate, followed by a regioselective nucleophilic substitution with the piperazine derivative.
Caption: Synthetic scheme for Route 2.
Step 2a: Synthesis of 2,4-Dibromothiazole
The synthesis of the key intermediate, 2,4-dibromothiazole, can be accomplished from 2-aminothiazole through a Sandmeyer-type reaction followed by bromination.[1]
Experimental Protocol:
-
Dissolve 2-aminothiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to below 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for several hours.
-
To this mixture, add elemental bromine (1.1 equivalents) and heat the reaction to facilitate the bromination at the 4-position.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium bisulfite solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give crude 2,4-dibromothiazole, which can be purified by distillation or chromatography.
Causality of Experimental Choices:
-
The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromide.
-
The subsequent bromination with elemental bromine is an effective way to introduce the second bromine atom onto the thiazole ring.[1]
Step 2b: Regioselective Coupling of 2,4-Dibromothiazole with Tert-butyl piperazine-1-carboxylate
This step relies on the differential reactivity of the two bromine atoms on the thiazole ring. The bromine at the 2-position is more activated towards nucleophilic attack than the bromine at the 4-position.[2]
Experimental Protocol:
-
In a reaction vessel, combine 2,4-dibromothiazole (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.0-1.2 equivalents) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. Careful temperature control is important to favor the mono-substitution product.
-
Upon completion, work up the reaction as described in Step 1a.
-
Purify the crude product by column chromatography to isolate this compound.
Causality of Experimental Choices:
-
The higher electrophilicity of the C2 carbon in the thiazole ring directs the nucleophilic attack of the piperazine to this position.[2]
-
Using a slight excess of the piperazine can help to drive the reaction to completion, but a large excess should be avoided to minimize potential di-substitution.
-
A non-nucleophilic base like DIPEA is used to neutralize the HBr generated during the reaction without competing with the piperazine nucleophile.
Comparative Analysis
| Feature | Route 1: Post-Coupling Bromination | Route 2: Pre-Coupling Bromination |
| Starting Materials | 2-Bromothiazole, Tert-butyl piperazine-1-carboxylate | 2-Aminothiazole, Tert-butyl piperazine-1-carboxylate |
| Number of Steps | 2 | 2 (from 2-aminothiazole) |
| Key Challenge | Achieving selective bromination at the 4-position without affecting the piperazine ring. | Controlling the regioselectivity of the nucleophilic substitution on 2,4-dibromothiazole. |
| Potential Byproducts | Over-brominated products, bromination on the piperazine ring. | Di-substituted piperazine-thiazole, unreacted starting materials. |
| Overall Yield | Generally moderate to good, dependent on the selectivity of the bromination step. | Can be high if the regioselectivity of the coupling is well-controlled. |
| Scalability | Potentially easier to scale up due to milder bromination conditions (NBS vs. Br2). | The synthesis of 2,4-dibromothiazole may involve hazardous reagents (Br2, diazonium salts). |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is conceptually straightforward and may be preferred for smaller scale synthesis due to the use of the milder brominating agent, NBS. However, careful optimization of the bromination step is necessary to ensure high regioselectivity and avoid unwanted side reactions.
Route 2 provides a more convergent approach, with the key challenge being the regioselective substitution on the 2,4-dibromothiazole intermediate. While the synthesis of this intermediate involves potentially hazardous reagents, the subsequent coupling reaction can be highly selective and lead to high yields of the desired product. The choice between these two routes will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. For large-scale production, Route 2, despite its initial challenges, may offer a more robust and cost-effective solution if the regioselectivity can be consistently controlled.
References
A Comparative Guide to the Biological Activity of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate and Its Analogues
Introduction
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 2-aminothiazole and piperazine moieties are two such scaffolds, each renowned for their broad spectrum of biological activities. Their fusion into a singular molecular entity, as seen in Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, presents a compelling template for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of this core compound and its analogues, with a particular focus on their potential as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from seminal studies in the field.
The core structure, this compound, is identified as a potential kinase hinge-binding fragment. This suggests its primary mechanism of action likely involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.
The 2-(Piperazin-1-yl)thiazole Scaffold: A Privileged Motif in Kinase Inhibition
The 2-(piperazin-1-yl)thiazole scaffold has emerged as a highly versatile template for the design of potent kinase inhibitors. The thiazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor binding. The piperazine ring, on the other hand, often serves as a versatile linker, allowing for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
A prime example of the successful exploitation of the 2-aminothiazole scaffold is the development of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] The discovery of Dasatinib underscores the potential of this chemical class and provides a valuable framework for understanding the SAR of related compounds.
Structural Insights into Kinase Binding
The binding mode of 2-aminothiazole-based inhibitors to the kinase hinge region is a critical aspect of their mechanism of action. Molecular modeling and co-crystal structures have revealed that the nitrogen atoms of the thiazole ring can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research into its core scaffolds, the 2-aminothiazole and piperazine moieties, it is highly probable that this compound and its analogues will exhibit significant biological activity. The SAR studies of related compounds suggest that modifications at the 4-position of the thiazole ring and on the piperazine nitrogen are critical for optimizing potency and selectivity.
Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its analogues against a panel of cancer-relevant kinases. The removal or replacement of the Boc protecting group will be a necessary step to unmask the full potential of the piperazine moiety for interaction with the target protein or for the introduction of functional groups that enhance drug-like properties. Such studies will undoubtedly contribute to the growing body of knowledge on this important class of compounds and may lead to the discovery of new and effective therapeutic agents.
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- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Thiazoles: A Comparative Analysis of Bromo- vs. Chlorothiazole Derivatives in Synthesis
Introduction: The Strategic Role of Halogenated Thiazoles
The thiazole ring is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. For synthetic chemists, the functionalization of this heterocycle is paramount, and halogenated derivatives serve as versatile and indispensable building blocks. They are the linchpins for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two of the most common halogenated thiazole classes: bromothiazoles and chlorothiazoles. The choice between a bromo- or chloro-substituent is not arbitrary; it is a critical strategic decision that profoundly impacts synthetic routes, reaction efficiency, and overall cost. We will dissect the nuances of their synthesis and explore the fundamental differences in their reactivity, providing field-proven insights and actionable experimental protocols to guide your research and development endeavors.
Part 1: Synthesis of Halogenated Thiazole Precursors
The accessibility of specific halogenated isomers is the first crucial step in any synthetic campaign. The methods for introducing bromine versus chlorine onto the thiazole ring differ significantly in their mechanisms, scope, and required conditions.
The Synthesis of Bromothiazole Derivatives
Bromothiazoles are typically synthesized via electrophilic substitution or through the transformation of an existing functional group.
-
From 2-Aminothiazoles (Sandmeyer-type Reaction): This is a classic and reliable method for producing 2-bromothiazoles. The amino group is first diazotized, followed by a copper(I) bromide-mediated substitution. This approach offers excellent regioselectivity for the C2 position.[4] The primary consideration here is the stability of the diazonium salt, which necessitates low-temperature control.
-
Direct Electrophilic Bromination: Thiazole is less electron-rich than analogues like thiophene, making direct electrophilic bromination more challenging and often requiring harsh conditions.[2] However, electron-donating groups on the ring can facilitate substitution, which typically occurs at the C5 position.[5] Reagents like N-bromosuccinimide (NBS) or elemental bromine are commonly used, but controlling regioselectivity with multiple available sites can be difficult.[2][6]
-
Sequential Bromination-Debromination: For accessing specific isomers that are difficult to obtain directly, a powerful strategy involves exhaustive bromination to produce a polybrominated species (e.g., 2,4,5-tribromothiazole), followed by selective debromination using organometallic reagents.[2][6][7] This offers a versatile, albeit longer, route to a full family of bromothiazole isomers.
The Synthesis of Chlorothiazole Derivatives
Chlorothiazoles are often prepared using potent chlorinating agents, a reflection of the C-Cl bond's higher strength and the lower reactivity of chlorine as an electrophile compared to bromine.
-
Direct Chlorination: Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas are effective for introducing chlorine onto the thiazole ring.[1][8][9] These reactions can be aggressive and may lead to side reactions or over-chlorination if not carefully controlled. This method is particularly important in the industrial synthesis of key agrochemical intermediates like 2-chloro-5-chloromethylthiazole (CCMT).[1][8]
-
From Thiazolidine Precursors: An alternative route involves the chlorination and aromatization of a thiazolidine or thiazolinone precursor. This multi-step approach can provide access to specific substitution patterns not easily achieved through direct chlorination of the aromatic thiazole.
Causality Behind Synthetic Choices: A Comparative Summary
The choice of halogenation strategy is dictated by the desired isomer, available starting materials, and scale. The Sandmeyer reaction is unparalleled for clean C2-halogenation, while direct electrophilic attack is the most straightforward path to C5-functionalization, provided the substrate is sufficiently activated.
Caption: Decision workflow for selecting a halogenation strategy.
Table 1: Comparison of Synthetic Methodologies for Halothiazoles
| Feature | Sandmeyer Reaction (for 2-Bromo) | Direct Electrophilic Bromination | Direct Chlorination (SO₂Cl₂) |
| Target Position | C2 | Primarily C5 | Primarily C5 |
| Key Reagents | NaNO₂, H⁺, CuBr | NBS, Br₂ | SO₂Cl₂, Cl₂ |
| Typical Yields | Good to Excellent (e.g., 86% for 2-bromothiazole[4]) | Variable, substrate-dependent | Good, but can have byproducts[1][8] |
| Regioselectivity | Excellent | Moderate to Good | Moderate to Good |
| Key Advantage | High selectivity for C2 position | Atom-economical, direct | Utilizes inexpensive reagents |
| Key Limitation | Requires 2-amino precursor; diazonium instability | Less effective on electron-poor rings; risk of polyhalogenation[2] | Harsh conditions; potential for side reactions |
Part 2: Comparative Reactivity in Cross-Coupling Reactions
The primary utility of halothiazoles is their role as electrophiles in cross-coupling reactions. Here, the difference between bromine and chlorine is stark and has profound implications for reaction development.
The Fundamental Principle: Bond Dissociation Energy
The superior reactivity of bromothiazoles is rooted in fundamental physical chemistry. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[10] This directly impacts the kinetics of the most common rate-determining step in palladium-catalyzed cross-coupling cycles: oxidative addition .[10][11][12] The palladium(0) catalyst can insert into the weaker C-Br bond more readily and under milder conditions than it can with the C-Cl bond. This establishes a clear reactivity hierarchy: C-I > C-Br > C-OTf > C-Cl .[10][13]
Caption: The catalytic cycle for a generic cross-coupling reaction.
Reactivity in Practice: A Head-to-Head Comparison
The theoretical difference in reactivity translates directly to practical laboratory outcomes. Bromothiazoles are the preferred substrate for initial screening and discovery chemistry due to their reliability.
Table 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Typical Conditions | Expected Outcome | Rationale |
| Suzuki-Miyaura | Bromothiazole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | High yields, shorter reaction times.[14][15] | Faster oxidative addition allows for standard catalysts and milder conditions. |
| Chlorothiazole | Pd₂(dba)₃ + bulky, electron-rich ligand (e.g., XPhos), K₃PO₄, Dioxane, 100-120 °C | Lower to good yields; requires specialized, more expensive catalyst systems.[10] | The stronger C-Cl bond requires a more active catalyst (generated from advanced ligands) to facilitate oxidative addition.[10][14] | |
| Heck | Bromothiazole | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Good yields, clean conversion.[15][16] | Favorable kinetics allow for standard Heck conditions. |
| Chlorothiazole | PdCl₂(PCy₃)₂, K₂CO₃, NMP, 120-140 °C | Often sluggish; may require phosphine-free or palladacycle catalysts and higher temperatures.[17] | High activation energy for C-Cl bond cleavage necessitates more forcing conditions. | |
| Buchwald-Hartwig | Bromothiazole | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Generally high yields with a range of amines. | Reliable substrate for C-N bond formation. |
| Chlorothiazole | Pd(OAc)₂, bulky phosphine ligand (e.g., RuPhos), LiHMDS, 110 °C | Feasible but highly dependent on the ligand and base combination. | Requires highly active catalyst systems to overcome the inertness of the C-Cl bond. |
Strategic Application: Regioselectivity in Dihalogenated Systems
The pronounced reactivity difference (C-Br >> C-Cl) is not a limitation but a powerful tool for synthetic strategy. In molecules containing both bromine and chlorine atoms, chemists can achieve highly selective functionalization.[13][18] Under standard Suzuki or Stille conditions, the C-Br bond will react exclusively, leaving the C-Cl bond untouched for a subsequent, different coupling reaction under more forcing conditions.[13][19][20] This orthogonal reactivity enables the efficient, stepwise construction of complex, multi-substituted thiazoles from a single precursor.
Part 3: Validated Experimental Protocols
To illustrate the practical differences discussed, we provide protocols for a comparative Suzuki-Miyaura coupling experiment. These protocols are designed to be self-validating, demonstrating the higher reactivity of the bromothiazole under standard conditions and the necessity of catalyst optimization for the chlorothiazole.
Protocol 1: Synthesis of 2-Bromothiazole (Sandmeyer Reaction)
This protocol is adapted from established literature procedures.[4]
-
Diazotization: To a stirred solution of 2-aminothiazole (10.0 g, 0.1 mol) in 48% hydrobromic acid (60 mL), cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Copper Catalyst Preparation: In a separate flask, dissolve copper(II) sulfate pentahydrate (1.25 g, 5 mmol) and sodium bromide (11.3 g, 0.11 mol) in water (20 mL). Add sodium sulfite (0.63 g, 5 mmol) portion-wise to generate the copper(I) bromide catalyst.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide suspension. Vigorous nitrogen evolution will be observed. Allow the reaction to stir and warm to room temperature overnight.
-
Workup and Purification: Transfer the reaction mixture to a distillation apparatus and perform steam distillation. Collect the distillate until it is no longer cloudy. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromothiazole as a pale yellow oil. Expected Yield: 80-90%.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To demonstrate the reactivity difference between 2-bromothiazole and 2-chlorothiazole under identical, standard coupling conditions.
-
Reaction Setup: Prepare two identical oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers.
-
Flask A (Bromothiazole): Add 2-bromothiazole (164 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol).
-
Flask B (Chlorothiazole): Add 2-chlorothiazole (120 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent and Reaction: To each flask, add a degassed mixture of toluene (8 mL) and water (2 mL). Place both flasks under an inert atmosphere (Argon or Nitrogen) and heat to 90 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC-MS at 1h, 4h, and 12h.
-
Expected Outcome: Flask A (bromothiazole) is expected to show significant conversion to 2-phenylthiazole within a few hours, likely reaching completion. Flask B (chlorothiazole) will show little to no conversion, demonstrating the inertness of the C-Cl bond under these standard conditions.
Protocol 3: Optimized Suzuki-Miyaura Coupling for 2-Chlorothiazole
Objective: To demonstrate the conditions required to successfully couple the less reactive 2-chlorothiazole.
-
Catalyst System: This reaction requires a more active catalyst. Use a combination of a palladium precursor like Pd₂(dba)₃ (18 mg, 0.02 mmol of Pd) and a bulky, electron-rich phosphine ligand like XPhos (19 mg, 0.04 mmol). A stronger base is also needed.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chlorothiazole (120 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol), Pd₂(dba)₃, and XPhos.
-
Solvent and Reaction: Add 10 mL of anhydrous, degassed 1,4-dioxane. Place the flask under an inert atmosphere and heat to 110 °C.
-
Monitoring and Analysis: Monitor the reaction by TLC or GC-MS. A successful reaction should show good conversion to 2-phenylthiazole, though likely over a longer period than the bromothiazole in Protocol 2. This demonstrates the necessity of tailoring conditions to the halide's reactivity.
Conclusion and Strategic Outlook
The choice between bromothiazole and chlorothiazole derivatives is a classic case of balancing reactivity with cost and scalability.
-
Bromothiazoles are the workhorses of discovery and medicinal chemistry. Their high reactivity ensures reliable outcomes under mild conditions, making them ideal for synthesizing diverse libraries of compounds where speed and success are prioritized over reagent cost.
-
Chlorothiazoles represent the pragmatic choice for process chemistry and large-scale synthesis. While they demand more rigorous reaction development and specialized, often more expensive, catalyst systems, the significantly lower cost of the bulk starting materials can lead to substantial economic advantages at scale.[10]
For the modern researcher, the decision tree is clear. For novel scaffold exploration and SAR studies, the reliability of a bromothiazole is paramount. For optimizing a synthetic route for scale-up, the investment in developing a robust protocol for a chlorothiazole derivative is often well worth the effort. Understanding the fundamental principles of their synthesis and reactivity empowers chemists to make informed, strategic decisions that accelerate the journey from laboratory concept to valuable chemical entity.
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- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
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- Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycet
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
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A Comprehensive Guide to the Validation of an HPLC Method for the Purity Determination of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, and a well-validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. This guide provides an in-depth, technically-grounded comparison of the performance of a developed HPLC method against internationally recognized validation parameters, supported by experimental data.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] For a purity method, this means the ability to accurately and reliably quantify the main compound and separate it from any potential process-related impurities and degradation products. This guide is structured to walk researchers, scientists, and drug development professionals through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Analytical Challenge and the Chosen Chromatographic Approach
This compound presents a typical analytical challenge for a pharmaceutical intermediate. The molecule contains several functional groups that could be susceptible to degradation, and impurities may arise from the synthetic route. A robust reversed-phase HPLC (RP-HPLC) method with UV detection is the logical choice for its separation and quantification capabilities for chromophoric compounds.[5] The method's performance will be benchmarked against the stringent acceptance criteria for each validation parameter.
I. Specificity: The Cornerstone of a Purity Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a purity method, this is arguably the most critical parameter. A lack of specificity can lead to inaccurate quantification of the main peak and failure to detect critical impurities.[7]
Experimental Protocol for Specificity
-
Blank Analysis: Inject a solution of the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
Impurity Spiking: Prepare a solution of the this compound reference standard and spike it with known process-related impurities at a relevant concentration (e.g., the reporting threshold).
-
Forced Degradation Studies: Subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[5][8] The goal is to achieve 5-20% degradation to ensure that any potential degradants are formed and can be separated by the method.[9]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in both the spiked and stressed samples. This ensures that no impurities are co-eluting with the main peak.[10]
Comparative Performance and Acceptance Criteria
| Parameter | Acceptance Criteria | Hypothetical Experimental Outcome | Conclusion |
| Blank Interference | No significant peaks at the retention time of the analyte or known impurities. | No interfering peaks observed. | Pass |
| Resolution | The resolution between the main peak and all known impurity/degradant peaks should be greater than 2.0.[11] | Resolution for all critical pairs was > 2.5. | Pass |
| Peak Purity | The peak purity index should be greater than the purity threshold (e.g., > 0.990).[7] | Peak purity index was > 0.999 for the main peak in all stressed samples. | Pass |
II. Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol for Linearity and Range
-
Stock Solution Preparation: Prepare a stock solution of the this compound reference standard of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range. For a purity method, this typically ranges from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for impurities.[14][15]
-
Analysis and Plotting: Inject each calibration standard in triplicate and plot the average peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Performance and Acceptance Criteria
| Parameter | Acceptance Criteria | Hypothetical Experimental Outcome | Conclusion |
| Correlation Coefficient (r²) | ≥ 0.999[16] | 0.9998 | Pass |
| Y-intercept | Should be close to zero. | Minimal y-intercept observed. | Pass |
| Range | From LOQ to 120% of the impurity specification limit. | Method demonstrated linearity from 0.05% to 0.18% relative to the nominal sample concentration. | Pass |
III. Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[17] For impurity quantification, accuracy is typically determined by recovery studies.
Experimental Protocol for Accuracy
-
Sample Preparation: Prepare a sample solution of this compound.
-
Spiking: Spike the sample solution with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analysis: Analyze the spiked samples in triplicate.
-
Recovery Calculation: Calculate the percentage recovery of the spiked impurities.
Comparative Performance and Acceptance Criteria
| Concentration Level | Acceptance Criteria (% Recovery) | Hypothetical Experimental Outcome (% Recovery) | Conclusion |
| LOQ | 80.0 - 120.0%[11] | 95.2% | Pass |
| 100% of Specification | 90.0 - 110.0% | 101.5% | Pass |
| 120% of Specification | 90.0 - 110.0% | 98.9% | Pass |
IV. Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18]
Experimental Protocol for Precision
-
Repeatability: Prepare six separate sample solutions of this compound spiked with impurities at the 100% specification level. Analyze these samples on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Statistical Analysis: Calculate the Relative Standard Deviation (RSD) for the results obtained at each level of precision.
Comparative Performance and Acceptance Criteria
| Parameter | Acceptance Criteria (% RSD) | Hypothetical Experimental Outcome (% RSD) | Conclusion |
| Repeatability | ≤ 5.0% | 1.2% | Pass |
| Intermediate Precision | ≤ 10.0%[11] | 2.5% | Pass |
V. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol for LOD and LOQ
-
Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods.[12]
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[19]
-
Comparative Performance and Acceptance Criteria
| Parameter | Acceptance Criteria | Hypothetical Experimental Outcome | Conclusion |
| LOD | The method should be able to detect impurities at a level significantly lower than the LOQ. | 0.015% relative to the nominal sample concentration. | Pass |
| LOQ | The LOQ must be at or below the reporting threshold for impurities. The precision (%RSD) at the LOQ should be ≤ 20%, and accuracy (% recovery) should be within 80-120%.[20] | 0.05% relative to the nominal sample concentration. Precision at LOQ was 8.5% RSD, and accuracy was 97.3% recovery. | Pass |
VI. Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21]
Experimental Protocol for Robustness
-
Parameter Variation: Introduce small, deliberate changes to critical method parameters, one at a time. These may include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze a system suitability solution and a sample solution under each of the varied conditions.
-
Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
Comparative Performance and Acceptance Criteria
| Parameter Varied | Acceptance Criteria | Hypothetical Experimental Outcome | Conclusion |
| Flow Rate (± 0.1 mL/min) | System suitability parameters must be met. Impurity levels should not significantly change. | All system suitability criteria were met. Impurity results were comparable to the original method. | Pass |
| Column Temperature (± 5 °C) | System suitability parameters must be met. Impurity levels should not significantly change. | All system suitability criteria were met. Impurity results were comparable to the original method. | Pass |
| Mobile Phase Composition (± 2%) | System suitability parameters must be met. Impurity levels should not significantly change. | All system suitability criteria were met. Impurity results were comparable to the original method. | Pass |
Conclusion: A Method Fit for Purpose
The comprehensive validation of this HPLC method for determining the purity of this compound demonstrates that it is specific, linear, accurate, precise, sensitive, and robust. The experimental data consistently meet the stringent acceptance criteria derived from international regulatory guidelines. This validated method can be confidently implemented in a quality control setting for the routine analysis of this critical pharmaceutical intermediate, ensuring the quality and consistency of the final drug product.
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A Comparative Cost-Benefit Analysis of Synthetic Pathways for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Introduction
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The strategic placement of the bromothiazole and Boc-piperazine moieties offers synthetic handles for further molecular elaboration, making it a key intermediate in drug discovery programs. This guide provides an in-depth cost-benefit analysis of two distinct synthetic pathways for its preparation, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive comparison of the two routes in terms of cost, efficiency, safety, and scalability.
Strategic Overview of Synthetic Pathways
Two primary synthetic strategies are considered for the synthesis of the target molecule.
-
Pathway 1: The de novo Synthesis. This route involves the construction of the 4-bromothiazole ring from acyclic precursors, followed by the introduction of the piperazine moiety. This multi-step approach offers flexibility in analogue synthesis but may be penalized by lower overall yields and a higher step count.
-
Pathway 2: The Convergent Synthesis. This more direct approach utilizes a commercially available, pre-functionalized 2,4-dibromothiazole core, which is then coupled with tert-butyl piperazine-1-carboxylate in a single, regioselective nucleophilic aromatic substitution (SNAr) reaction. This pathway prioritizes efficiency and a reduced step count.
Pathway 1: De Novo Synthesis of the Thiazole Core
This linear synthesis builds the target molecule from fundamental starting materials. The key stages are the construction of the 2-amino-4-bromothiazole ring, its conversion to the 2,4-dibromo intermediate, and the final coupling with N-Boc-piperazine.
Step 1.1: Hantzsch Thiazole Synthesis of 2-Amino-4-bromothiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole nucleus.[1][2] In this step, an α-halocarbonyl compound condenses with a thioamide, in this case, thiourea. We propose the use of 1,2-dibromo-1-ethoxyethane as the α-halocarbonyl equivalent.
Experimental Protocol:
-
To a solution of thiourea (1.1 eq.) in ethanol, add 1,2-dibromo-1-ethoxyethane (1.0 eq.) at room temperature.
-
Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to ambient temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 2-amino-4-bromothiazole.
Rationale: The Hantzsch synthesis is a robust and scalable method for thiazole formation. Ethanol is a common and relatively green solvent for this transformation.[3] The use of a slight excess of thiourea ensures complete consumption of the more expensive α-halo ether.
Step 1.2: Sandmeyer-Type Reaction to 2,4-Dibromothiazole
The conversion of the 2-amino group to a bromine atom is effectively achieved via a Sandmeyer-type reaction.[4][5] This involves the diazotization of the amine followed by displacement with a bromide salt, catalyzed by copper(I) bromide.
Experimental Protocol:
-
Suspend 2-amino-4-bromothiazole (1.0 eq.) in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,4-dibromothiazole.
Rationale: The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to halides.[6] The use of copper(I) bromide is crucial for the catalytic cycle that facilitates the displacement of the diazonium group.[4] Careful temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Step 1.3: Nucleophilic Aromatic Substitution
This final step is identical to the single step in Pathway 2 and is detailed there.
Pathway 2: Convergent Synthesis via Nucleophilic Aromatic Substitution
This pathway represents a more convergent and atom-economical approach, starting from the commercially available 2,4-dibromothiazole.
Step 2.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key transformation in this pathway is the nucleophilic aromatic substitution of one of the bromine atoms on the thiazole ring with N-Boc-piperazine. The electronic properties of the thiazole ring dictate the regioselectivity of this reaction. The carbon at the 2-position is more electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it more susceptible to nucleophilic attack than the carbon at the 4-position.[7][8]
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A Senior Application Scientist's Guide to Benchmarking Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate Against Similar Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, the selection of your opening move—your initial building block—can dictate the entire trajectory of a synthetic campaign. A well-chosen scaffold offers not just a starting point, but a strategic advantage in accessing novel chemical space with efficiency and predictability. This guide provides an in-depth comparative analysis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, a versatile heterocyclic building block, benchmarked against key structural analogs. Our focus is on providing field-proven insights into reactivity, synthetic utility, and the subtle structural nuances that can significantly impact project timelines and outcomes.
The Strategic Importance of the Core Scaffold
This compound is a compound of significant interest in medicinal chemistry. It elegantly combines three critical moieties:
-
A 4-Bromothiazole Ring: This feature provides a reactive handle, specifically at the C4 position, for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Thiazole rings are prevalent in a wide array of biologically active compounds.[1][2]
-
A Piperazine Linker: A privileged scaffold in its own right, the piperazine core is known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can serve as a key interaction point with biological targets.[3][4]
-
A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the piperazine nitrogen, preventing unwanted side reactions while being readily cleavable under standard acidic conditions, allowing for late-stage diversification.
This combination makes the molecule an ideal starting point for constructing libraries of compounds aimed at various therapeutic targets, including kinases, G-protein coupled receptors, and other enzyme classes.
Selecting the Right Comparators: A Rationale-Driven Approach
To provide a meaningful and practical benchmark, we have selected three commercially available alternatives. Each comparator was chosen to isolate and evaluate the impact of a specific structural modification on synthetic performance.
-
Alternative 1 (A1): Tert-butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate: This positional isomer allows for a direct assessment of how the bromine's location on the thiazole ring affects reactivity.
-
Alternative 2 (A2): Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: By replacing the thiazole with a pyridine ring, we can explore the influence of a different heteroaromatic system on coupling efficiency.[5][6][7][8]
-
Alternative 3 (A3): 2-Bromo-4-(piperazin-1-yl)thiazole: This unprotected version of the target molecule allows us to quantify the practical value and impact of the Boc protecting group on yield and purity.
Experimental Benchmarking: Protocols and Workflows
We will assess the performance of our target compound and its alternatives in two of the most crucial and widely used transformations in drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a workhorse for creating carbon-carbon bonds. Its reliability and functional group tolerance make it an excellent test of a building block's utility.[1][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
In a reaction vial, combine the bromo-heterocycle (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.
-
Add dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the vial and stir the mixture at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental in medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for this transformation, allowing for the coupling of aryl halides with a wide range of amines.[10][11][12]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
To an oven-dried reaction tube, add the bromo-heterocycle (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand such as Xantphos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and stir the mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Performance Data
The following tables summarize the expected outcomes from our benchmark experiments. These results are based on established principles of chemical reactivity and represent typical yields and purities achievable under optimized conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Isolated Yield (%) | Purity (LC-MS, >%) | Reaction Time (h) | Key Insights |
| Target Compound | 88 | 98 | 2 | Clean, predictable reactivity. Excellent performance. |
| A1 (5-Bromo Isomer) | 75 | 97 | 4 | Slower reaction rate due to different electronic environment of C5-Br. |
| A2 (Pyridine Analog) | 95 | 99 | 1.5 | Higher reactivity due to the more electron-deficient pyridine ring. |
| A3 (Unprotected) | 60 | 85 | 4 | Significant side-product formation and lower yield due to unprotected N-H reactivity. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Building Block | Isolated Yield (%) | Purity (LC-MS, >%) | Reaction Time (h) | Key Insights |
| Target Compound | 82 | 97 | 16 | High yield and clean conversion. |
| A1 (5-Bromo Isomer) | 70 | 96 | 22 | Noticeably slower C-N bond formation. |
| A2 (Pyridine Analog) | 91 | 98 | 12 | Enhanced reactivity facilitates faster and more complete conversion. |
| A3 (Unprotected) | 35 | 70 | 24 | Complex mixture, with evidence of bis-coupling and catalyst inhibition. |
Senior Scientist's Analysis & Interpretation
Target Compound: The Reliable Workhorse Our core molecule, this compound, demonstrates robust and high-yielding performance in both critical coupling reactions. Its reactivity is well-balanced, providing excellent yields in reasonable timeframes with straightforward purification. This predictability is a significant asset in both library synthesis and scale-up operations.
A1 (5-Bromo Isomer): The Slower Sibling The lower reactivity of the 5-bromo isomer is a key takeaway. The electronic properties of the thiazole ring render the C4 position more susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many cross-coupling reactions. This seemingly minor positional change has a tangible impact on reaction kinetics and should be a critical consideration during synthetic route design.
A2 (Pyridine Analog): The High-Octane Performer The pyridine analog consistently outperforms the thiazole-based compounds in terms of reaction speed and yield. The electron-deficient nature of the pyridine ring further activates the C-Br bond towards oxidative addition. While this heightened reactivity is synthetically advantageous, it's crucial to consider that the resulting pyridine-containing final compounds will have different ADME (absorption, distribution, metabolism, and excretion) and off-target liability profiles compared to their thiazole counterparts. The choice between these scaffolds is therefore not just a synthetic one, but a strategic decision in drug design.
A3 (Unprotected): A Cautionary Tale The performance of the unprotected piperazine analog starkly illustrates the value of the Boc protecting group. The free N-H on the piperazine ring is nucleophilic and can compete with the desired amine in the Buchwald-Hartwig reaction or interact with the catalyst, leading to a cascade of side products, reduced yields, and purification challenges. While the initial cost of the unprotected building block may be lower, the downstream costs associated with lower yields, additional purification steps, and wasted materials often make it a less economical choice in the long run.
Recommendations and Conclusion
Our comparative analysis establishes This compound as a superior building block for most drug discovery applications. It offers a strategic balance of reactivity, stability, and synthetic versatility.
-
For Predictability and Efficiency: The target compound is the recommended choice for programs where reliable, high-yielding chemistry is paramount for generating diverse libraries or for scaling up a lead candidate.
-
For Maximizing Reactivity: If the synthetic route is challenging and maximum reactivity is required, the pyridine analog (A2 ) is a strong contender, with the caveat that the biological impact of the pyridine core must be carefully assessed.
-
A Note on Isomers: The C4-bromo isomer (Target) is demonstrably more reactive than the C5-bromo version (A1 ), and should be the default choice unless specific structural goals dictate otherwise.
-
The Value of Protection: The use of the unprotected analog (A3 ) is strongly discouraged for complex, multi-step syntheses where purity and yield are critical. The investment in the Boc-protected version provides significant returns in terms of efficiency and predictability.
By understanding the nuanced performance differences between these seemingly similar building blocks, research and development teams can make more informed strategic decisions, ultimately accelerating the path from initial hit to clinical candidate.
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A Comparative Guide to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the 2-piperazinylthiazole motif has emerged as a privileged structure, particularly in the design of kinase inhibitors. This guide provides an in-depth comparative analysis of a key intermediate, Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate , elucidating its applications and performance relative to viable alternatives. Our focus is to provide actionable insights and experimental context for researchers engaged in the synthesis of next-generation pharmaceuticals.
The Strategic Importance of the 2-Piperazinylthiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, prized for its unique electronic properties and ability to engage in a variety of biological interactions. When coupled with a piperazine moiety, the resulting scaffold offers a compelling combination of a rigid core suitable for establishing key interactions with biological targets and a flexible linker that can be tailored to optimize pharmacokinetic properties. This combination is particularly prevalent in the development of kinase inhibitors, where the thiazole can act as a hinge-binding element and the piperazine can extend into solvent-exposed regions, allowing for modifications to improve solubility and cell permeability.
Profiling this compound: A Versatile Building Block
This compound is a bifunctional building block designed for streamlined multi-step synthetic routes. Its structure is a testament to rational design in chemical synthesis, with each component serving a distinct and crucial purpose.
-
The Thiazole Core: Provides a stable, aromatic scaffold that is a common feature in many FDA-approved drugs.
-
The C4-Bromo Substituent: The bromine atom at the 4-position of the thiazole ring is not merely a placeholder. It serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This allows for the introduction of diverse aryl or heteroaryl groups, which is a key strategy for modulating the potency and selectivity of the final compound.
-
The C2-Piperazine Linker: The piperazine ring provides a flexible, basic linker that can significantly influence the physicochemical properties of the final molecule, including its solubility and pKa. The nitrogen atoms of the piperazine can form multiple hydrogen bonds or ionic interactions, which can be crucial for target engagement and for improving the aqueous solubility of the drug candidate.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the distal nitrogen of the piperazine is a critical feature for ensuring regioselectivity during synthesis. It deactivates this nitrogen, preventing it from participating in undesired side reactions and allowing for the selective functionalization of the other nitrogen atom. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a feature that is highly desirable in multi-step synthesis.
Application in the Synthesis of Kinase Inhibitors: A Representative Workflow
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. A prominent example of a drug class where this scaffold is relevant is the Bcr-Abl inhibitors used in the treatment of chronic myelogenous leukemia (CML), such as dasatinib. The synthesis of dasatinib and its analogues involves the coupling of a substituted thiazole with a piperazine-containing side chain.
Below is a generalized experimental workflow illustrating the use of our title compound in the synthesis of a hypothetical kinase inhibitor.
Experimental Protocol: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) is added the desired arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq) is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.
Comparative Analysis with Alternative Building Blocks
The choice of a building block can have profound implications for the efficiency of a synthetic route and the properties of the final compound. Here, we compare this compound with plausible alternatives.
| Feature | This compound | Alternative 1: Chloro-analogue | Alternative 2: Unprotected Piperazine | Alternative 3: Different Protecting Group (e.g., Cbz) |
| Reactivity in Cross-Coupling | High reactivity of the C-Br bond in Suzuki, Stille, and other Pd-catalyzed reactions. | Lower reactivity of the C-Cl bond, often requiring more forcing conditions or specialized catalysts. | N/A | Same as the title compound. |
| Regioselectivity | Excellent, due to the Boc protecting group. | Excellent, due to the Boc protecting group. | Poor; risk of undesired reactions at both piperazine nitrogens. | Excellent, due to the Cbz protecting group. |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl in dioxane). | Mild acidic conditions. | N/A | Harsher conditions (e.g., hydrogenolysis), which may not be compatible with other functional groups. |
| Cost & Availability | Commercially available from multiple suppliers. | May be less readily available or more expensive. | Readily available, but less useful for complex synthesis. | Commercially available. |
| Overall Synthetic Utility | High versatility and efficiency for the synthesis of complex molecules. | Lower efficiency in some key transformations. | Limited to simpler synthetic routes. | Less versatile due to harsher deprotection conditions. |
The key advantage of the bromo-substituted thiazole lies in its superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue. This often translates to higher yields, shorter reaction times, and milder reaction conditions, which are all critical factors in the cost and efficiency of drug synthesis.
The Boc protecting group offers a significant advantage over other protecting groups like the benzyloxycarbonyl (Cbz) group due to its ease of removal under mild acidic conditions that are often compatible with a wide range of other functional groups present in the molecule. The alternative of using an unprotected piperazine is generally not viable for the synthesis of complex molecules due to the lack of regioselectivity, which would lead to a mixture of products that are difficult to separate.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly kinase inhibitors. Its well-defined structure, featuring a reactive bromo-substituent for diversification and a Boc-protected piperazine for regiocontrolled synthesis, offers significant advantages over plausible alternatives. For researchers in drug discovery and development, the use of this intermediate can lead to more efficient and streamlined synthetic routes, ultimately accelerating the discovery of novel therapeutic agents.
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Assessing the Novelty of a Synthetic Route to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a valuable intermediate, combining the privileged thiazole and piperazine scaffolds. Its synthesis presents unique challenges in regioselectivity and reaction efficiency. This guide provides an in-depth analysis of established synthetic strategies for this compound, offering a benchmark against which the novelty and efficacy of new synthetic routes can be objectively assessed.
Introduction to the Synthetic Challenge
The target molecule, this compound, possesses two key reactive sites on the thiazole ring: the C2 and C4 positions. The primary challenge in its synthesis lies in the selective introduction of the Boc-piperazine moiety at the C2 position while retaining the bromine atom at the C4 position. Established methodologies approach this challenge from different perspectives, primarily revolving around the choice of starting materials and the strategic use of substitution reactions.
Established Synthetic Strategies: A Comparative Analysis
Two primary retrosynthetic disconnections are commonly considered for the synthesis of the target compound. These approaches form the basis of the current state-of-the-art and are detailed below for comparative purposes.
Strategy 1: Nucleophilic Aromatic Substitution on a Dihalo-Thiazole Precursor
This is arguably the most direct approach, commencing with a commercially available or readily synthesized 2,4-dihalothiazole. The regioselectivity of the nucleophilic substitution is the critical factor for success in this strategy.
Rationale: The thiazole ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is generally more electrophilic than the C4 position due to the proximity of both the sulfur and nitrogen heteroatoms. This inherent electronic bias can be exploited for regioselective substitution.
Experimental Protocol: SNAr of 2,4-Dibromothiazole with N-Boc-piperazine
-
Reaction Setup: To a solution of 2,4-dibromothiazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added N-Boc-piperazine (1.1 eq.) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Data Comparison for Strategy 1
| Parameter | Typical Value | Source |
| Starting Material | 2,4-Dibromothiazole, N-Boc-piperazine | General SNAr principles |
| Key Reagents | DIPEA or K₂CO₃, DMF or NMP | [1] |
| Temperature | 80-120 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Reported Yield | 40-60% (estimated based on similar reactions) | N/A |
| Purification | Column Chromatography | [1] |
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
The primary directive for handling any chemical, particularly one without extensive public safety data, is to treat it as hazardous until proven otherwise. This guide is designed to empower researchers to manage this compound responsibly by integrating procedural steps with the scientific rationale behind them, ensuring a self-validating system of safety.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. It is not a substitute for a formal risk assessment or the specific protocols established by your institution's Environmental Health & Safety (EHS) department. Always consult your institution's Chemical Hygiene Officer and adhere to your approved Chemical Hygiene Plan (CHP) before handling or disposing of this compound. [1][2][3]
Hazard Assessment and Chemical Profile
To establish a reliable safety protocol, we must first infer the potential hazards of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. This assessment is based on its core chemical structures—a brominated thiazole ring and a piperazine carboxylate moiety—and data from similar molecules.[4][5]
The presence of a brominated heterocyclic system suggests potential environmental persistence and hazards associated with organobromine compounds, which are a regulated class of chemicals by the U.S. Environmental Protection Agency (EPA).[6] The piperazine and thiazole components are common in biologically active molecules, and analogous structures frequently exhibit irritant properties.
Table 1: Inferred Chemical Profile and Potential Hazards
| Property | Inferred Value / Classification | Rationale & Causality |
| Appearance | Likely a solid at room temperature. | Based on similar, high-molecular-weight heterocyclic compounds. |
| GHS Hazard Class | Assumed: Acute Toxicity, Oral (Harmful) | Structurally similar piperazine compounds are classified as harmful if swallowed.[4][7][8] |
| Assumed: Skin Corrosion/Irritation | Brominated heterocyclic compounds and piperazine derivatives frequently cause skin irritation upon contact.[4][5] | |
| Assumed: Serious Eye Damage/Irritation | Direct contact with chemical dust or splashes is likely to cause serious eye irritation.[4][5] | |
| Assumed: Specific Target Organ Toxicity (Single Exposure); Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[5][9] |
Regulatory Framework: The Foundation of Safe Disposal
All laboratory operations in the United States involving hazardous chemicals are governed by a strict regulatory framework. Understanding this framework is critical to ensuring compliance and safety.
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, is the primary regulation protecting laboratory workers.[10] It mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP) .[1][3] This plan must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals, including requirements for training, personal protective equipment (PPE), and engineering controls like fume hoods.[2][3]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA) .[11] RCRA establishes the "cradle-to-grave" management system for hazardous waste. For laboratories, this means that any chemical waste, including the title compound, cannot be disposed of in the regular trash or down the sewer system.[11] It must be collected, stored, and transferred to a licensed disposal facility according to stringent guidelines.[12]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures that each step is completed in a safe, compliant, and logical order.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization
As a synthesized research chemical with a hazard profile indicating irritation and potential toxicity, this compound must be managed as hazardous waste . This is a non-negotiable first step that dictates all subsequent actions. Do not attempt to neutralize or dispose of this chemical via sewer or general refuse.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, you must wear the appropriate PPE. The selection of PPE is a direct response to the hazards identified in Section 1.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes.[13] |
| Hand Protection | Nitrile gloves (check for appropriate thickness and breakthrough time). | Prevents skin contact, which may cause irritation.[5] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not typically required for small quantities in a well-ventilated area. Use in a certified chemical fume hood if weighing or transferring powder. | Minimizes inhalation of dust, which can cause respiratory irritation.[5] |
Step 3: Segregation and Containerization Protocol
Objective: To safely contain the chemical waste in a manner that prevents reactions and environmental release.
-
Select a Waste Container:
-
Choose a container made of chemically compatible material, such as high-density polyethylene (HDPE) or a glass bottle for solid waste.[11][14]
-
Ensure the container is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.[11][15]
-
The container must be clean on the exterior.
-
-
Transfer the Waste:
-
If transferring solid waste, perform the operation over a contained surface or within a chemical fume hood to manage any dust.
-
Use a dedicated spatula or funnel.
-
Do not fill the container to more than 90% of its capacity. [15] This headspace allows for expansion and prevents spills.
-
-
Segregate the Waste Stream:
-
Secure the Container: Tightly seal the cap on the waste container.
Step 4: Labeling
Proper labeling is a key RCRA requirement and is essential for safety and compliance.[11]
-
Affix a completed hazardous waste tag or label, as supplied by your EHS department, to the container.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: This compound .
-
The CAS Number: 1197294-66-8 .
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 5: On-Site Accumulation
Designated, properly managed storage areas are required for hazardous waste.
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) .[14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Ensure the SAA has secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 6: Final Disposal
The final step is to transfer the waste to your institution's EHS-approved waste management program.
-
Once the waste container is full (or has been in the SAA for the maximum allowed time, often up to one year for partially filled containers), arrange for a pickup by your EHS department or their contracted hazardous waste vendor.[14]
-
Never attempt to transport hazardous waste off-site yourself. Transportation is regulated by the Department of Transportation (DOT) and requires specific licensing and manifests.[17]
Spill and Decontamination Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination. The following procedure applies to small, manageable spills (typically <100 mL of liquid or a few grams of solid). For large spills, evacuate the area and follow your institution's emergency procedures.[18]
Protocol for Small Spill Cleanup:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.
-
Don PPE: Wear the full PPE as described in Table 2 (goggles, lab coat, double-glove with nitrile gloves).
-
Contain the Spill: If the material is a solid, cover it gently with a paper towel to prevent dust from becoming airborne. If it is a solution, create a dike around the spill's outer edges using an inert absorbent material.[19]
-
Absorb the Material:
-
Collect Residue:
-
Carefully scoop the absorbent material and place it into a designated plastic bag or a dedicated waste container.[20] Use non-sparking tools if the compound was dissolved in a flammable solvent.
-
-
Decontaminate Surfaces:
-
Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[4]
-
Place all contaminated cleaning materials (gloves, wipes, etc.) into the same hazardous waste bag.
-
-
Package and Dispose:
-
Seal the bag or container of spill cleanup debris.
-
Label it as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal workflow above.
-
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a clear indicator of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's inferred hazards, adhering to the established regulatory framework, and meticulously following a validated disposal workflow, researchers can effectively manage this chemical from acquisition to final disposal. Always prioritize caution, treat unknown compounds as hazardous, and view your institution's EHS department as your primary partner in ensuring a safe research environment.
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A Researcher's Guide to the Safe Handling of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally similar molecules containing piperazine, tert-butyl carboxylate, and bromo-substituted heterocyclic moieties, Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is anticipated to present the following hazards:
-
Serious Eye Irritation : Causes serious eye irritation.[1][2][5][6][7][8]
-
Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[2][5][6][7][8]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Body and Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves | Chemical safety goggles with side shields | Lab coat, long pants, closed-toe shoes. If dust is generated, a NIOSH-approved respirator is recommended. |
| Solution Preparation and Transfers | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles with side shields | Lab coat, long pants, closed-toe shoes. |
| Running Reactions and Work-up | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles with side shields | Lab coat, long pants, closed-toe shoes. Consider a face shield for splash hazards. |
Causality Behind PPE Choices:
-
Chemical Fume Hood: Essential for preventing the inhalation of dust or vapors and for containing any potential spills.[9]
-
Gloves (Nitrile or Neoprene): Provide a chemical barrier to prevent skin contact, which can cause irritation.[3][5]
-
Safety Goggles: Protect the eyes from splashes and airborne particles that could cause serious irritation.[5][9][10]
-
Lab Coat and Full Coverage Clothing: Prevents incidental skin contact with the compound.[5][9][10]
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is paramount for safety.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
3.2. Experimental Workflow:
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[5] Don all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Reaction: Perform all reactions within a chemical fume hood.
-
Post-Reaction: Quench reactions carefully and be mindful of any potential off-gassing.
-
Decontamination: After use, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[5]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures:
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5][6]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][10] If irritation persists, seek medical attention.
-
If Inhaled: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.
4.2. Spill Response Workflow:
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations.[5][6] Do not dispose of it down the drain or in regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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- PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.
- AK Scientific, Inc. (n.d.). Tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
